molecular formula C17H17NO5 B6354270 endo-BCN-O-PNB CAS No. 1263166-91-1

endo-BCN-O-PNB

Cat. No.: B6354270
CAS No.: 1263166-91-1
M. Wt: 315.32 g/mol
InChI Key: QXNXOXMDBLHIDB-XYPWUTKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-O-PNB (CAS 1263166-91-1) is a bicyclo[6.1.0]nonyne (BCN) derivative featuring a reactive para-nitrophenyl carbonate (PNB) ester. With a molecular formula of C17H17NO5 and a molecular weight of 315.32 g/mol, this compound is a critical tool for researchers in bioconjugation and chemical biology . Its core value lies in its dual functionality: the strained alkyne of the BCN group undergoes rapid, copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides, while the PNB carbonate group efficiently reacts with primary amines to form stable carbamate linkages . This mechanism enables the facile and selective coupling of biomolecules, such as proteins, peptides, and antibodies, with other entities like fluorophores, drugs, or solid supports, without the toxicity concerns associated with copper catalysts. The reagent is extensively applied in the development of Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies, where it serves as a vital linker to recruit specific proteins for degradation or to deliver cytotoxic agents directly to cancer cells . In organic synthesis and materials science, it is used to create functionalized polymers and materials via click chemistry . Researchers should note that the compound requires specific handling and storage conditions; it is recommended to be stored at -20°C in its powder form . It is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNXOXMDBLHIDB-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135358
Record name Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263166-91-1
Record name Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-O-PNB for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endo-bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate (endo-BCN-O-PNB) is a bifunctional chemical linker extensively utilized in the fields of chemical biology and drug development. It serves as a critical component in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in advanced bioconjugation techniques.

Core Concepts: Structure and Reactivity

This compound incorporates two key reactive functionalities: a strained bicyclononyne (BCN) moiety and a p-nitrophenyl (PNP) carbonate group. This dual-functionality allows for a two-step sequential or one-pot bioconjugation strategy.

  • Bicyclononyne (BCN) Moiety: The endo-BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The high reactivity of the BCN group with azide-functionalized molecules forms a stable triazole linkage.

  • p-Nitrophenyl (PNP) Carbonate Group: The PNP carbonate is an activated ester that serves as a reactive handle for conjugation with primary amines. The p-nitrophenolate is an excellent leaving group, facilitating the formation of a stable carbamate bond with amine-containing molecules such as proteins, peptides, or small molecule ligands.[1] This reaction is typically more efficient under slightly basic conditions (pH 8.5) and at elevated temperatures (37°C).[2]

Key Physicochemical and Bio-Reactivity Data

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₇NO₅[3][4]
Molecular Weight 315.32 g/mol [3]
CAS Number 1263166-91-1
Appearance White to off-white solid
Purity ≥98%
Storage Conditions -20°C
Solubility Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.

The reactivity of the BCN moiety is a critical parameter for its application in SPAAC reactions. The following table presents kinetic data for the reaction of an endo-BCN derivative.

ReactionSecond-Order Rate Constant (k₂)ConditionsReference
endo-BCN with benzyl azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool for the synthesis of:

  • PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link the target-binding ligand to the E3 ligase-binding ligand.

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells. This compound can be used to conjugate the cytotoxic payload to the antibody.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related BCN linkers.

General Protocol for BCN-Azide Ligation (SPAAC)

This protocol describes the conjugation of a BCN-functionalized molecule to an azide-containing counterpart.

Materials:

  • BCN-functionalized molecule (e.g., protein, peptide)

  • Azide-functionalized molecule (e.g., payload, imaging agent)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (e.g., DMSO), if required for solubility.

Procedure:

  • Dissolve the BCN-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Add the azide-functionalized molecule to the solution of the BCN-functionalized molecule. A 5- to 20-fold molar excess of the azide component is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific reactants.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or SDS-PAGE.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted reagents.

General Protocol for Conjugation of this compound to a Primary Amine

This protocol outlines the reaction of the PNP carbonate group of this compound with an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, linker with a terminal amine)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA or triethylamine), optional, to facilitate the reaction.

Procedure:

  • Dissolve the amine-containing molecule in the anhydrous solvent.

  • Dissolve this compound in the same solvent.

  • Add the this compound solution to the amine-containing molecule solution. A slight molar excess (1.1 to 1.5 equivalents) of this compound is recommended.

  • If desired, add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture to scavenge the released p-nitrophenol and drive the reaction to completion.

  • Stir the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched with a small amount of a primary amine (e.g., ethanolamine) to consume any excess this compound.

  • The desired BCN-functionalized product can be purified using standard chromatographic techniques.

Step-wise Synthesis of a PROTAC using this compound

This protocol provides a representative workflow for the synthesis of a PROTAC where this compound is used to connect a target protein ligand (warhead) with an E3 ligase ligand.

Step 1: Functionalization of the Warhead with this compound

  • Ensure your warhead molecule contains a primary amine.

  • Follow the protocol outlined in Section 5.2 to react the warhead with this compound to yield the BCN-functionalized warhead.

Step 2: Functionalization of the E3 Ligase Ligand with an Azide

  • Synthesize or procure an E3 ligase ligand with a suitable handle for azide introduction (e.g., a hydroxyl or amine group).

  • React the E3 ligase ligand with an azide-containing reagent (e.g., azido-PEG-NHS ester) to obtain the azide-functionalized E3 ligase ligand.

Step 3: SPAAC Reaction to form the PROTAC

  • Follow the protocol in Section 5.1 to react the BCN-functionalized warhead from Step 1 with the azide-functionalized E3 ligase ligand from Step 2.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

G General Workflow for PROTAC Synthesis using this compound cluster_0 Step 1: Warhead Functionalization cluster_1 Step 2: E3 Ligase Ligand Functionalization cluster_2 Step 3: PROTAC Assembly via SPAAC Warhead-NH2 Warhead with Primary Amine BCN-Warhead BCN-Functionalized Warhead Warhead-NH2->BCN-Warhead Reaction with this compound This compound This compound This compound->BCN-Warhead PROTAC Final PROTAC Molecule BCN-Warhead->PROTAC SPAAC Reaction E3-Ligand E3 Ligase Ligand Azide-E3-Ligand Azide-Functionalized E3 Ligase Ligand E3-Ligand->Azide-E3-Ligand Conjugation Azide-Linker Azide-Containing Linker Azide-Linker->Azide-E3-Ligand Azide-E3-Ligand->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule.

G Mechanism of PROTAC-mediated Protein Degradation PROTAC PROTAC (containing endo-BCN linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity allows for the efficient and controlled assembly of PROTACs and ADCs. The bioorthogonal nature of the SPAAC reaction and the well-defined reactivity of the PNP carbonate make it an ideal linker for applications in drug discovery and chemical biology. This guide provides the foundational knowledge and experimental framework to enable researchers to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of endo-BCN-O-PNB in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endo-BCN-O-PNB linker and its mechanism of action in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. Bicyclo[6.1.0]nonyne (BCN) is a highly reactive cyclooctyne that enables rapid and specific covalent bond formation with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This guide delves into the specifics of the endo isomer of BCN, particularly in the context of the versatile this compound linker. We will explore its synthesis, mechanism of action in SPAAC, reaction kinetics with various azides, and provide detailed experimental protocols for its application, with a focus on antibody-drug conjugate (ADC) development.

Introduction to this compound and SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized the field of bioconjugation by allowing for the efficient and bioorthogonal ligation of molecules in complex biological environments. At the heart of this reaction is a strained alkyne, which reacts selectively with an azide to form a stable triazole linkage. Bicyclo[6.1.0]nonyne (BCN) has emerged as a popular cyclooctyne for SPAAC due to its favorable balance of high reactivity and stability.

The this compound linker is a bifunctional reagent featuring the endocyclic isomer of BCN and a p-nitrophenyl (PNP) carbonate group. The endo-BCN moiety serves as the reactive handle for SPAAC, while the PNP carbonate acts as a highly efficient leaving group for facile conjugation to amine-containing molecules, such as lysine residues on proteins and antibodies. This dual functionality makes this compound a valuable tool for the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from cyclooctadiene. The key steps generally include:

  • Epoxidation: Formation of the epoxide from cyclooctadiene.

  • Cyclopropanation: Reaction with a carbene source to form the bicyclo[6.1.0]nonane core.

  • Introduction of the Alkyne: A series of reactions to introduce the triple bond within the eight-membered ring, leading to the formation of the strained BCN core. This process typically yields a mixture of exo and endo diastereomers.

  • Functionalization: The BCN alcohol intermediate is then reacted with p-nitrophenyl chloroformate to introduce the p-nitrophenyl carbonate activating group, yielding the final this compound product after separation of the diastereomers.

Mechanism of Action in SPAAC

The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne. The triple bond in BCN is distorted from its ideal linear geometry of 180°, leading to a high-energy state that is readily relieved upon cycloaddition with an azide.

The reaction proceeds via a [3+2] cycloaddition mechanism, where the 1,3-dipole of the azide reacts with the strained alkyne (the dipolarophile). Computational studies suggest that the reaction of BCN with phenyl azides proceeds through an inverse-electron demand mechanism. In this scenario, the reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich BCN and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor azide.[1]

Stereochemistry: The "endo" Advantage

BCN exists as two diastereomers: endo and exo. The endo isomer, where the cyclopropane ring is oriented towards the eight-membered ring, is generally slightly more reactive in SPAAC than the exo isomer.[2] This enhanced reactivity is attributed to the more sterically accessible alkyne in the endo configuration, which facilitates the approach of the azide.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The following table summarizes the reported kinetic data for the reaction of endo-BCN with various azides.

CyclooctyneAzideSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)N/A0.29[2]
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)N/A0.19
endo-BCNBenzyl AzideDMSO370.15
endo-BCNPhenyl AzideN/AN/AFaster than with Benzyl Azide
endo-BCNElectron-deficient Aryl AzidesN/AN/AUp to 29x faster than with aliphatic azides

Note: The reactivity of BCN is significantly influenced by the electronic properties of the azide. Electron-withdrawing groups on aryl azides can lead to a substantial increase in the reaction rate due to the inverse-electron demand nature of the reaction.

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes a general procedure for labeling an antibody with this compound by targeting lysine residues.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS. The antibody concentration should typically be in the range of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar excess (typically ranging from 5 to 20 equivalents) should be determined empirically for each antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and other small molecules from the antibody conjugate using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger antibody conjugate from smaller reactants.

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different drug-to-antibody ratios (DAR).

  • Characterization: Characterize the resulting antibody-BCN conjugate to determine the degree of labeling (DOL) and confirm the integrity of the antibody.

Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the subsequent SPAAC reaction between the BCN-labeled antibody and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

  • BCN-labeled antibody

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the BCN-labeled antibody with a molar excess of the azide-modified molecule (typically 1.5 to 5 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature for 4-18 hours or at 37°C for 1-4 hours. The optimal reaction time and temperature should be determined empirically.

  • Purification: Purify the resulting antibody conjugate to remove any unreacted azide-modified molecule. SEC or HIC are commonly used methods.

  • Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Monitoring SPAAC Reaction Progress using NMR Spectroscopy

The progress of a SPAAC reaction can be monitored in real-time using ¹H NMR spectroscopy.

Procedure:

  • Prepare solutions of the endo-BCN-functionalized molecule and the azide partner in a suitable deuterated solvent (e.g., DMSO-d₆) at known concentrations.

  • Include an internal standard of known concentration for quantitative analysis.

  • Initiate the reaction by mixing the two solutions in an NMR tube at a controlled temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant peaks and the appearance of the triazole product peaks to determine the reaction kinetics.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product endo_BCN This compound TS [3+2] Cycloaddition Transition State endo_BCN->TS Strain-Promoted Azide Azide-Functionalized Molecule (R-N₃) Azide->TS Triazole Stable Triazole Linkage TS->Triazole Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN.

Antibody_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification Antibody Native Antibody (with Lysine residues) Activated_Antibody BCN-Labeled Antibody Antibody->Activated_Antibody Reaction with -NH₂ groups BCN_PNB This compound BCN_PNB->Activated_Antibody Activated_Antibody2 BCN-Labeled Antibody Azide_Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC ADC2 Crude ADC Activated_Antibody2->ADC SPAAC Purification Purification (SEC or HIC) Pure_ADC Purified ADC Purification->Pure_ADC ADC2->Purification

Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis using this compound.

Stability of this compound

The stability of the this compound linker is a critical consideration for its use in bioconjugation. The p-nitrophenyl carbonate group is susceptible to hydrolysis, especially at higher pH. Therefore, it is recommended to prepare stock solutions of this compound in anhydrous DMSO immediately before use and to perform conjugation reactions in buffers with a pH range of 7.2-8.0. The BCN moiety itself is relatively stable under physiological conditions but can be sensitive to acidic conditions.

Conclusion

The this compound linker is a powerful and versatile tool for the construction of well-defined bioconjugates through Strain-Promoted Azide-Alkyne Cycloaddition. Its high reactivity, driven by the ring strain of the endo-BCN moiety, and the efficient amine-coupling chemistry enabled by the p-nitrophenyl carbonate group, make it particularly well-suited for applications in drug development, diagnostics, and fundamental biological research. This guide has provided a detailed overview of its mechanism of action, kinetic properties, and practical application, offering researchers the foundational knowledge to effectively utilize this important bioorthogonal linker in their work.

References

introduction to strain-promoted alkyne-azide cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Bioorthogonal Chemistry

In the complex milieu of a living system, the ability to selectively modify a single molecular species without perturbing the native biological architecture is a paramount challenge. The field of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, addresses this challenge by employing chemical reactions that can proceed within living organisms without interfering with innate biochemical processes.[1][2][3] At the forefront of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful metal-free click reaction that has revolutionized bioconjugation, in vivo imaging, and drug development.[4][5]

Developed as a bioorthogonal alternative to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC circumvents the cellular toxicity associated with the metal catalyst, making it an ideal tool for studying biomolecules in their natural environment. The reaction's driving force is not a catalyst but rather the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage. This guide provides a technical overview of the SPAAC reaction, including its core mechanism, kinetic data for common reagents, detailed experimental protocols, and its applications in modern research.

The Core Mechanism and Reagents

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between a cyclooctyne (the alkyne) and an azide. The key to its catalyst-free nature is the use of a cyclic alkyne, typically a derivative of cyclooctyne. The triple bond in a linear alkyne is sp-hybridized with a bond angle of 180°. Forcing this bond into an eight-membered ring creates significant bond angle deformation and, consequently, high ring strain (approx. 18 kcal/mol). This destabilization of the alkyne ground state significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.

The azide partner is a small, stable, and abiotic functional group that is virtually absent from biological systems, making it an ideal bioorthogonal handle. When a strained cyclooctyne and an azide-modified molecule are brought together, they "click" to form a stable, covalent triazole ring.

G cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage (Bioconjugate) Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide-Modified Molecule (e.g., Azide-Protein) Azide->Triazole G A Huisgen 1,3-Dipolar Cycloaddition (High Temperature) B Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Sharpless/Meldal) A->B Add Cu(I) Catalyst C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Bertozzi) B->C Remove Catalyst, Add Ring Strain E Cellular Toxicity of Cu(I) Catalyst B->E D Bioorthogonal Applications (Live Cell Labeling) C->D G A 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.5) B 2. Add DBCO-NHS Ester (10-20x Molar Excess) A->B C 3. Incubate (1h @ RT or O/N @ 4°C) B->C D 4. Purify DBCO-Protein (Desalting Column) C->D E 5. Add Azide-Probe (2-4x Molar Excess) D->E F 6. Incubate for SPAAC (1-4h @ RT) E->F G 7. Purify Final Conjugate (Desalting Column) F->G H 8. Analyze Product (SDS-PAGE / UV-Vis) G->H

References

An In-depth Technical Guide to endo-BCN-O-PNB for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-Bicyclo[6.1.0]nonyne-O-para-nitrophenyl carbonate (endo-BCN-O-PNB), a key reagent in the field of copper-free click chemistry. We will delve into its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable tool for bioconjugation, allowing for the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3] At the forefront of this technology are strained cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN).[4]

This compound is a bifunctional linker that incorporates the highly reactive endo isomer of the BCN moiety.[5] The bicyclic structure of BCN induces significant ring strain, which is the driving force for its rapid reaction with azides. The endo configuration is noted to be slightly more reactive than its exo counterpart. The para-nitrophenyl (PNB) carbonate group serves as an excellent leaving group, facilitating the reaction of this compound with primary and secondary amines to form stable carbamate linkages. This dual reactivity makes this compound a versatile tool for attaching the BCN handle to various molecules of interest, which can then be "clicked" to an azide-modified partner.

Quantitative Performance Data

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
endo-BCN vs. Benzyl AzideCD₃CN/D₂O (1:2)Not Specified0.29
endo-BCN-OH vs. Benzyl AzideDMSO370.15
exo-BCN vs. Benzyl AzideCD₃CN/D₂O (1:2)Not Specified0.19

It is also noteworthy that the choice of the azide reaction partner can influence the reaction kinetics. For instance, BCN has been shown to react faster with phenyl azides compared to dibenzocyclooctyne (DBCO), another common cyclooctyne.

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: conjugation to an amine-containing molecule and the subsequent copper-free click reaction with an azide.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes the general procedure for labeling a molecule containing a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent.

  • Addition of Base: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This will deprotonate the amine, increasing its nucleophilicity.

  • Addition of this compound: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture. A 1.1 to 1.5 molar excess of this compound relative to the amine is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing scavenger resin.

  • Purification: The desired BCN-conjugated product is purified from the reaction mixture using an appropriate chromatographic technique.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general procedure for the copper-free click reaction between a BCN-functionalized molecule and an azide-modified molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-modified molecule of interest

  • Biocompatible solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO, or a mixture)

  • Reaction vessel

  • Incubation equipment (e.g., shaker or incubator)

  • Analytical and purification systems (e.g., SDS-PAGE, FPLC, HPLC)

Procedure:

  • Reagent Preparation:

    • BCN-functionalized molecule solution: Prepare a stock solution of the BCN-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Azide-modified molecule solution: Prepare a solution of the azide-modified molecule (e.g., a protein) in a biocompatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the BCN-functionalized molecule stock solution to the azide-modified molecule solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to minimize denaturation of biological macromolecules.

    • Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C for sensitive biomolecules. Protect the reaction from light if using fluorescently tagged molecules.

  • Removal of Unreacted Reagents:

    • Purify the labeled conjugate from unreacted reagents using a suitable method such as spin desalting columns, size-exclusion chromatography, or dialysis. Equilibrate the purification system with the desired storage buffer.

  • Characterization:

    • Analyze the purified, labeled product to confirm successful conjugation. For proteins, this can be done using SDS-PAGE with fluorescence imaging (if a fluorescent tag was used) followed by total protein staining (e.g., Coomassie Blue). The degree of labeling can be determined spectrophotometrically if the incorporated molecule has a distinct absorbance profile.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

G cluster_0 Synthesis of BCN-Functionalized Molecule Amine-containing Molecule Amine-containing Molecule Reaction Reaction Amine-containing Molecule->Reaction This compound This compound This compound->Reaction BCN-functionalized Molecule BCN-functionalized Molecule Reaction->BCN-functionalized Molecule p-Nitrophenol p-Nitrophenol Reaction->p-Nitrophenol Byproduct

Caption: Synthesis of a BCN-functionalized molecule.

G cluster_1 SPAAC Bioconjugation Workflow BCN-functionalized Molecule BCN-functionalized Molecule SPAAC Reaction SPAAC Reaction BCN-functionalized Molecule->SPAAC Reaction Azide-modified Biomolecule Azide-modified Biomolecule Azide-modified Biomolecule->SPAAC Reaction Labeled Biomolecule Labeled Biomolecule SPAAC Reaction->Labeled Biomolecule

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

G cluster_2 PROTAC Assembly using this compound E3 Ligase Ligand (Amine) E3 Ligase Ligand (Amine) BCN-Linker-E3 Ligase Ligand BCN-Linker-E3 Ligase Ligand E3 Ligase Ligand (Amine)->BCN-Linker-E3 Ligase Ligand Amine Reaction This compound This compound This compound->BCN-Linker-E3 Ligase Ligand PROTAC Molecule PROTAC Molecule BCN-Linker-E3 Ligase Ligand->PROTAC Molecule SPAAC Target Protein Warhead (Azide) Target Protein Warhead (Azide) Target Protein Warhead (Azide)->PROTAC Molecule

Caption: PROTAC synthesis utilizing this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various research and drug development applications:

  • PROTAC Synthesis: As illustrated in the diagram above, this compound is an alkyl/ether-based PROTAC linker. It can be used to conjugate an E3 ligase ligand to a warhead that binds to a target protein for degradation.

  • Bioconjugation: This reagent is widely used for the labeling of proteins, peptides, nucleic acids, and other biomolecules for applications in imaging, diagnostics, and therapeutics.

  • Surface Modification: The BCN moiety can be used to immobilize biomolecules onto surfaces for the development of biosensors and microarrays.

  • Cellular and in vivo Imaging: The bioorthogonal nature of the SPAAC reaction allows for the labeling and tracking of molecules in living cells and organisms without disrupting normal biological processes.

Conclusion

This compound is a highly effective and versatile bifunctional reagent for copper-free click chemistry. Its high reactivity, driven by the strained endo-BCN core, and its ability to readily conjugate to amine-containing molecules make it an invaluable tool for researchers and drug development professionals. The detailed protocols and performance data provided in this guide aim to facilitate the successful implementation of this compound in a wide range of applications, from fundamental biological research to the development of novel therapeutics like PROTACs.

References

An In-depth Technical Guide to the BCN Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of powerful, specific, and biocompatible reactions. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has gained prominence for its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst. Central to this reaction is the bicyclo[6.1.0]nonyne (BCN) group, a strained cyclooctyne that has become an indispensable tool for the precise and stable linkage of biomolecules. This technical guide provides a comprehensive overview of the BCN group, its core properties, and its applications in bioconjugation, with a focus on quantitative data and detailed experimental protocols.

Core Principles of BCN-Mediated Bioconjugation

BCN is a cyclooctyne that is fused to a cyclopropane ring, which imparts significant ring strain. This inherent strain is the driving force behind its high reactivity towards azides in a [3+2] cycloaddition reaction, leading to the formation of a stable triazole linkage.[1] This reaction is bioorthogonal, meaning it occurs with high specificity and does not interfere with native biological processes.[2]

BCN exists as two diastereomers, endo and exo. While both are reactive, the endo isomer generally exhibits slightly faster reaction kinetics.[1][3] The choice between the isomers can depend on the specific application and the desired reactivity.

Quantitative Data: Kinetics and Stability

The efficiency of a bioconjugation reaction is critically dependent on the kinetics of the linker and the stability of the resulting conjugate. The following tables summarize key quantitative data for BCN linkers.

Reaction Kinetics

The SPAAC reaction involving BCN is a second-order process. The rate of this reaction is influenced by the structure of both the BCN isomer and the azide partner.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)
BCNPhenyl-CH₂-CH₂-N₃0.31THF/H₂O (9:1)
DIFOBenzyl azide0.076Not Specified
Data sourced from multiple studies.[2]

When compared to another commonly used strained alkyne, dibenzocyclooctyne (DBCO), BCN generally exhibits slower reaction kinetics. However, the steric environment of the azide can influence the choice of linker, with BCN showing more consistent reactivity with sterically hindered azides.

CyclooctyneAzide TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BCNPrimary Azide0.03
ADIBO (DBCO analog)Primary Azide0.88
BCNSecondary Azide0.03
ADIBO (DBCO analog)Secondary Azide0.69
BCNTertiary Azide0.02
ADIBO (DBCO analog)Tertiary Azide0.003
Data is representative and sourced from comparative studies.
Stability

The stability of the BCN moiety and the resulting conjugate is crucial, particularly for in vivo applications. BCN linkers have demonstrated greater stability in the presence of biological thiols like glutathione (GSH) compared to DBCO linkers. However, the linkage chemistry (e.g., amide vs. carbamate) can significantly impact stability in biological media.

CrosslinkerConditionHalf-life
BCN100 µM GSH~6 hours
DBCO100 µM GSH71 minutes
BCNOn-protein, pH 7.2Unstable
Data from stability studies.

Mandatory Visualizations

Logical Relationship: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product BCN Bicyclo[6.1.0]nonyne (BCN) (Strained Alkyne) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) BCN->SPAAC High Ring Strain Azide Azide-modified Biomolecule Azide->SPAAC Bioorthogonal Handle Triazole Stable Triazole Linkage (Bioconjugate) SPAAC->Triazole Forms Stable Covalent Bond

Caption: The logical flow of the SPAAC reaction with BCN.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow start Start: Azide-Modified Antibody conjugation SPAAC Reaction: Antibody + BCN-Drug start->conjugation bcn_drug BCN-Linker-Drug Construct bcn_drug->conjugation purification Purification (e.g., SEC, TFF) conjugation->purification Formation of Crude ADC characterization Characterization (e.g., HIC-HPLC, Mass Spec) purification->characterization Purified ADC final_adc Final ADC Product characterization->final_adc Validated ADC

Caption: General workflow for ADC synthesis using a BCN linker.

Signaling Pathway: Simplified HER2 Signaling

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Expression

Caption: Simplified HER2 signaling pathway targeted by ADCs.

Experimental Protocols

Protocol 1: Labeling of an Antibody with a BCN-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a BCN-NHS ester.

Materials:

  • Antibody of interest (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4-8.5)

  • BCN-NHS ester (e.g., BCN-PEG4-NHS ester)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • To the antibody solution, add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted BCN-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted BCN-NHS ester and quenching reagent by SEC.

    • Use PBS, pH 7.4, as the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the BCN-labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Confirm the integrity and purity of the conjugate using SDS-PAGE and HPLC.

  • Storage: Store the purified BCN-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Labeling of Cell Surface Proteins for Live-Cell Imaging

This protocol outlines a two-step procedure for labeling a specific cell surface protein using an azide-modified antibody followed by a BCN-functionalized fluorophore.

Materials:

  • Cells expressing the protein of interest

  • Primary antibody targeting the cell surface protein, modified with an azide group (prepared separately)

  • BCN-Fluorophore (e.g., BCN-PEG4-FITC)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging (e.g., glass-bottom dish).

  • Primary Antibody Incubation:

    • Incubate the cells with the azide-modified primary antibody (e.g., 1-10 µg/mL in live-cell imaging medium) for 1 hour at 4°C to minimize internalization.

  • Washing: Wash the cells three times with cold PBS to remove any unbound antibody.

  • BCN-Fluorophore Incubation:

    • Add the BCN-Fluorophore (e.g., 5-20 µM in live-cell imaging medium) to the cells.

    • Incubate for 30-60 minutes at 37°C to facilitate the SPAAC reaction.

  • Final Washing: Wash the cells three times with warm PBS to remove the unreacted BCN-Fluorophore.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion

The BCN group is a powerful and versatile tool in the field of bioconjugation. Its favorable balance of reactivity and stability, combined with the bioorthogonality of the SPAAC reaction, makes it an ideal choice for a wide range of applications, from the construction of complex therapeutic molecules like ADCs to the precise labeling of biomolecules in their native cellular environment. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively harness the potential of BCN in their scientific endeavors.

References

The Role of the p-Nitrobenzyl (PNB) Leaving Group in endo-BCN-O-PNB: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. endo-Bicyclo[6.1.0]nonyne-O-p-nitrobenzyl carbonate (endo-BCN-O-PNB) has emerged as a valuable bifunctional reagent, enabling the covalent attachment of the strained alkyne BCN to amine-containing molecules. This technical guide provides an in-depth analysis of the critical function of the p-nitrobenzyl (PNB) group as a leaving group in this process, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Dual Functionality of this compound

This compound is strategically designed with two key functionalities:

  • The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the subsequent "click" conjugation of the BCN-modified molecule to an azide-tagged partner.

  • The p-nitrophenyl (PNP) carbonate group provides a reactive handle for the initial conjugation to primary and secondary amines, such as the side chain of lysine residues in proteins.

The focus of this guide is the latter functionality, which is critically dependent on the role of the p-nitrobenzyloxycarbonyl (PNB) group.

The PNB Group as an Efficient Leaving Group

The core function of the PNB group in this compound is to serve as an effective leaving group during nucleophilic attack by an amine. This reaction results in the formation of a stable carbamate linkage between the BCN moiety and the target molecule.

The efficiency of a leaving group is determined by its ability to stabilize the negative charge that develops as the bond to the carbonyl carbon breaks. The p-nitrophenoxide ion, the form in which the PNB group departs, is an excellent leaving group due to the following factors:

  • Resonance Stabilization: The negative charge on the phenoxide oxygen can be delocalized across the benzene ring.

  • Inductive Effect of the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the para position further delocalizes the negative charge through resonance and inductive effects, significantly stabilizing the resulting anion. This enhanced stabilization makes the p-nitrophenoxide a weaker base and, consequently, a better leaving group.

The stability of the p-nitrophenoxide anion is reflected in the pKa of its conjugate acid, p-nitrophenol, which is approximately 7.15. A lower pKa value of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This is generally considered to be a two-step process involving a tetrahedral intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a transient, unstable tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, the p-nitrophenoxide anion. The p-nitrophenoxide is then protonated by a proton source in the reaction medium to form p-nitrophenol.

dot

Caption: Reaction mechanism of this compound with an amine.

Quantitative Analysis of Leaving Group Efficiency

The efficiency of the reaction is often expressed as a second-order rate constant (k), which is dependent on the nucleophilicity of the amine and the reaction conditions (e.g., solvent, pH, and temperature).

For comparison, N-hydroxysuccinimidyl (NHS) esters are another class of commonly used amine-reactive reagents in bioconjugation. Both PNP carbonates and NHS esters react with amines to form stable linkages (carbamates and amides, respectively) and release a leaving group with a similar pKa (pKa of N-hydroxysuccinimide is ~6.0).

Leaving Group PrecursorLeaving GroupConjugate AcidpKa of Conjugate AcidResulting Linkage
p-Nitrophenyl Carbonatep-Nitrophenoxidep-Nitrophenol~7.15Carbamate
N-Hydroxysuccinimidyl EsterN-HydroxysuccinimideN-Hydroxysuccinimide~6.0Amide

Generally, the reactivity of NHS esters with aliphatic amines is slightly higher than that of PNP carbonates under similar conditions. However, PNP carbonates can offer advantages in terms of stability and selectivity in certain applications. The steric bulk of the bicyclo[6.1.0]nonyne (BCN) moiety in this compound may also influence the reaction rate compared to less sterically hindered reagents.

Experimental Protocol: Labeling of a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein via its lysine residues. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0). The buffer should be free of primary amines (e.g., Tris).

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: The degree of labeling can be determined using various methods, such as MALDI-TOF mass spectrometry or by quantifying the amount of BCN incorporated using a subsequent SPAAC reaction with an azide-functionalized reporter molecule.

dot

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) reaction Mix Protein and Reagent (5-20 molar excess of reagent) protein_prep->reaction reagent_prep Prepare this compound Stock Solution (10-50 mM in DMF/DMSO) reagent_prep->reaction incubation Incubate (1-2h at RT or overnight at 4°C) reaction->incubation purification Purify Conjugate (Desalting column or dialysis) incubation->purification characterization Characterize Degree of Labeling (Mass Spec or SPAAC) purification->characterization

Caption: Experimental workflow for protein labeling with this compound.

Conclusion

The p-nitrobenzyl group in this compound plays a crucial role as an efficient leaving group, facilitating the reliable formation of stable carbamate linkages with amine-containing biomolecules. Its effectiveness is rooted in the electronic stabilization provided by the p-nitro group, which renders the corresponding phenoxide a weak base. This allows for controlled and specific modification under biocompatible conditions, making this compound a powerful tool for researchers in drug development and chemical biology, enabling the construction of complex bioconjugates for a wide range of applications.

Methodological & Application

Application Notes and Protocols: Synthesis and Application of endo-BCN-O-PNB for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The nature of the linker, including its length, rigidity, and chemical properties, significantly influences the efficacy of the resulting PROTAC.

This document provides a detailed protocol for the synthesis of endo-BCN-O-PNB , an alkyl/ether-based PROTAC linker, and its subsequent application in the construction of PROTACs via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry." The endo-BCN (bicyclo[6.1.0]nonyne) moiety is a strained alkyne that reacts efficiently and selectively with azides without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The p-nitrophenyl (PNB) carbonate group serves as a reactive handle for conjugation to an amine-functionalized ligand.

Properties of this compound

PropertyValue
Chemical Name ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 4-nitrophenyl carbonate
Molecular Formula C₁₇H₁₇NO₅
Molecular Weight 315.32 g/mol []
CAS Number 1263166-91-1[]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DCM, THF, and DMSO
Storage Store at -20°C for long-term stability

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 1,5-cyclooctadiene. The first step is the synthesis of the key intermediate, (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH). The second step is the conversion of the alcohol to the corresponding p-nitrophenyl carbonate.

G cluster_synthesis Synthesis of this compound 1_5_COD 1,5-Cyclooctadiene endo_BCN_ene_ester endo-Bicyclo[6.1.0]non-4-ene-9-carboxylate 1_5_COD->endo_BCN_ene_ester 1. Ethyl diazoacetate, Rh₂(OAc)₄ endo_BCN_ene_acid anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid endo_BCN_ene_ester->endo_BCN_ene_acid 2. KOtBu, H₂O, Ether endo_BCN_yne_acid endo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid endo_BCN_ene_acid->endo_BCN_yne_acid 3. Bromination/Debromination endo_BCN_OH (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH) endo_BCN_yne_acid->endo_BCN_OH 4. Reduction (e.g., LiAlH₄) endo_BCN_O_PNB This compound endo_BCN_OH->endo_BCN_O_PNB 5. p-Nitrophenyl chloroformate, Pyridine, CH₂Cl₂

Diagram 1: Synthetic pathway for this compound.
Experimental Protocol 1: Synthesis of (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This protocol is adapted from the stereoselective synthesis of bicyclo[6.1.0]nonene precursors.

Materials:

  • 1,5-Cyclooctadiene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Potassium tert-butoxide (KOtBu)

  • Diethyl ether (anhydrous)

  • N-Bromosuccinimide (NBS)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in DCM, add a catalytic amount of Rh₂(OAc)₄. Add ethyl diazoacetate dropwise at room temperature. Stir the reaction mixture overnight. After completion, filter the mixture and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the endo-bicyclo[6.1.0]non-4-ene-9-carboxylate.

  • Hydrolysis: Dissolve the ester in diethyl ether. In a separate flask, prepare a suspension of KOtBu in anhydrous diethyl ether and add water. Add the ester solution to the KOtBu suspension and stir vigorously overnight at room temperature. Acidify the reaction mixture with dilute HCl and extract with ether. Dry the organic layer over MgSO₄, filter, and concentrate to yield anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

  • Bromination and Debromination: Dissolve the carboxylic acid in a suitable solvent and perform a bromination/debromination sequence to introduce the alkyne functionality. This typically involves reaction with NBS followed by elimination with a strong base like KHMDS to yield endo-bicyclo[6.1.0]non-4-yne-9-carboxylic acid.

  • Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0°C and slowly add a solution of the carboxylic acid in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate and purify the crude product by silica gel chromatography to afford endo-BCN-OH.

Experimental Protocol 2: Synthesis of this compound

Materials:

  • endo-BCN-OH

  • p-Nitrophenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve endo-BCN-OH in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of p-nitrophenyl chloroformate in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Application of this compound in PROTAC Synthesis

The synthesized this compound linker can be used to construct a PROTAC in a modular fashion. This involves two main steps:

  • Conjugation of this compound to an amine-containing E3 ligase ligand or target protein ligand.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the corresponding azide-functionalized binding partner.

G cluster_protac_synthesis PROTAC Synthesis Workflow E3_Ligand_NH2 E3 Ligase Ligand (with -NH₂ group) BCN_E3_Ligand BCN-functionalized E3 Ligase Ligand E3_Ligand_NH2->BCN_E3_Ligand 1. Amine Coupling endo_BCN_O_PNB This compound endo_BCN_O_PNB->BCN_E3_Ligand PROTAC PROTAC Molecule BCN_E3_Ligand->PROTAC 2. SPAAC Reaction Azide_Target_Ligand Azide-functionalized Target Protein Ligand Azide_Target_Ligand->PROTAC

Diagram 2: General workflow for PROTAC synthesis using this compound.
Experimental Protocol 3: Synthesis of a PROTAC via SPAAC

This protocol provides a general procedure for the SPAAC reaction. The specific conditions may need to be optimized for the particular substrates.

Materials:

  • BCN-functionalized E3 ligase ligand (synthesized from this compound)

  • Azide-functionalized target protein ligand (synthesis will vary depending on the ligand)

  • Dimethyl sulfoxide (DMSO) or a mixture of aqueous buffer and a co-solvent like DMSO or DMF

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the BCN-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO).

  • Add an equimolar amount of the azide-functionalized target protein ligand to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific azide. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the final PROTAC molecule.

  • Lyophilize the pure fractions to obtain the PROTAC as a solid.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be introduced to cells where it facilitates the degradation of the target protein.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Diagram 3: Schematic of PROTAC-mediated protein degradation.

Conclusion

The this compound linker provides a versatile and efficient tool for the synthesis of PROTACs. The protocols outlined in this document offer a comprehensive guide for the preparation of this linker and its application in constructing PROTACs through a robust and biocompatible click chemistry approach. The modular nature of this synthetic strategy allows for the rapid generation of PROTAC libraries with diverse E3 ligase and target protein ligands, facilitating the optimization of potent and selective protein degraders for therapeutic development.

References

Application Notes and Protocols for Bioconjugation using endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-BCN-O-PNB (endo-Bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate) is a highly reactive, amine-specific click chemistry reagent designed for bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of an azide-modified biomolecule to the BCN moiety without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[1][2] The endo stereoisomer of BCN is reported to be more reactive in SPAAC reactions compared to its exo counterpart.[3]

The key features of this compound include a strained bicyclononyne (BCN) group for the SPAAC reaction and a p-nitrophenyl (PNP) carbonate group, which is an excellent leaving group for efficient reaction with primary amines on biomolecules such as proteins and peptides.[4][5] This two-step approach first involves the introduction of the BCN handle onto an amine-containing biomolecule, followed by the highly specific and efficient SPAAC reaction with an azide-functionalized molecule of interest. This reagent is particularly useful for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Properties and Reactivity

This compound is a solid, typically white to off-white, with good solubility in organic solvents such as DMSO and DMF. The p-nitrophenyl carbonate group is susceptible to hydrolysis, particularly at higher pH. Therefore, it is crucial to handle the reagent in anhydrous conditions and use it promptly after dissolution. The stability of p-nitrophenyl esters is generally higher in acidic to neutral aqueous solutions and they are more rapidly cleaved under basic conditions.

The bioconjugation process involves two key reactions:

  • Amine Acylation: The primary amine of a biomolecule attacks the carbonyl carbon of the p-nitrophenyl carbonate, leading to the formation of a stable carbamate linkage and the release of p-nitrophenol. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained triple bond of the BCN moiety reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is bioorthogonal and proceeds efficiently under physiological conditions.

Quantitative Data

The efficiency and kinetics of bioconjugation with this compound are influenced by several factors, including the specific reactants, solvent, temperature, and pH. The following tables summarize key quantitative data for SPAAC reactions involving BCN.

Parameter Value Conditions Reference
Second-Order Rate Constant (k₂) of endo-BCN with Benzyl Azide 0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Second-Order Rate Constant (k₂) of exo-BCN with Benzyl Azide 0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Buffer pH Second-Order Rate Constant (M⁻¹s⁻¹) with DBCO *Reference
PBS7.00.32 - 0.85
HEPES7.00.55 - 1.22
MES5.0 - 6.0Varies
Borate8.0 - 10.0Varies
DMEM7.40.59 - 0.97
RPMI7.40.27 - 0.77

*Note: While this data is for DBCO, it provides a general understanding of buffer effects on SPAAC rates. Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the introduction of the BCN moiety onto a protein using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the BCN-modified protein to an azide-containing molecule.

Materials:

  • BCN-modified protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the BCN-modified protein with a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time may require optimization based on the specific reactants.

  • Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted azide-containing molecules.

  • Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: BCN Modification cluster_step2 Step 2: SPAAC Reaction cluster_purification Step 3: Purification & Analysis Protein Amine-containing Biomolecule BCN_Protein BCN-modified Biomolecule Protein->BCN_Protein Amine Acylation (pH 7.5-8.5) BCN_reagent This compound BCN_reagent->BCN_Protein Final_Conjugate Bioconjugate BCN_Protein->Final_Conjugate SPAAC (Physiological Conditions) Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Chemical reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of BCN-modified Protein Hydrolysis of this compound: Reagent exposed to moisture or dissolved in aqueous buffer for too long.Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous environment before reacting with the protein.
Suboptimal pH: Reaction pH is too low for efficient amine acylation.Ensure the reaction buffer is at a pH between 7.5 and 8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the protein for the reagent.Perform a buffer exchange to an amine-free buffer (e.g., PBS) before the reaction.
Low Yield of Final Bioconjugate Inefficient SPAAC reaction: Insufficient incubation time or suboptimal temperature.Increase the incubation time and/or temperature (e.g., from 4°C to room temperature or 37°C).
Steric hindrance: The azide or BCN moiety is not easily accessible.Consider using a linker with a PEG spacer to increase the distance between the biomolecule and the reactive group.
Precipitation of Protein during Reaction High concentration of organic solvent: DMSO or DMF can denature the protein.Keep the final concentration of the organic solvent below 10% (v/v).
Hydrophobicity of the conjugate: The attached molecule is highly hydrophobic.Use a more hydrophilic version of the azide-containing molecule or a BCN reagent with a PEG spacer.
Non-specific Binding Reactive impurities in reagents: Ensure high purity of all reagents.
Inappropriate purification method: Use a purification method that effectively separates the desired conjugate from unreacted components and byproducts. Size-exclusion chromatography is often effective.

References

Application Notes: Leveraging endo-BCN-O-PNB for Advanced Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective chemical modification of proteins is a cornerstone of modern chemical biology, enabling researchers to probe protein function, develop novel therapeutics, and create advanced diagnostic tools. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, facilitates the covalent ligation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] Within the diverse toolkit of SPAAC reagents, bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as highly effective tools due to their favorable balance of reactivity, stability, and hydrophilicity.[3][4]

The endo-BCN-O-PNB reagent is an ether-linked derivative of bicyclononyne designed for SPAAC reactions. It contains the strained alkyne (the BCN group) necessary for rapid, catalyst-free "click" reactions with azide-modified molecules, such as proteins.[5] The endo stereoisomer of BCN is often preferred as it exhibits a slightly higher reaction rate compared to its exo counterpart. These application notes provide an overview of the use of this compound in reacting with azide-labeled proteins, complete with quantitative data and detailed protocols for researchers in biochemistry, drug development, and molecular biology.

Principle of the Reaction

The reaction between this compound and an azide-labeled protein is a [3+2] cycloaddition. The high ring strain (~18 kcal/mol) of the cyclooctyne in the BCN moiety is the driving force that significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively with azides at physiological temperatures. This process is termed "bioorthogonal" because the azide and BCN functional groups are abiotic and react exclusively with each other, ignoring the vast array of other functional groups present in biological systems, thus preventing off-target modifications. The resulting product is a stable triazole linkage, covalently connecting the protein to the molecule of interest carried by the this compound reagent.

Applications

The versatility and biocompatibility of the endo-BCN-azide ligation have led to its adoption in a wide range of applications:

  • Proteomics and Protein Labeling: Proteins can be metabolically labeled with azide-containing amino acids (e.g., L-azidohomoalanine, AHA) and subsequently "clicked" with this compound conjugated to a reporter tag (e.g., a fluorophore or biotin). This allows for the visualization, identification, and enrichment of newly synthesized proteins.

  • Drug Development and Delivery: this compound can serve as a bifunctional linker in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). An antibody or targeting ligand can be modified with an azide, allowing for the precise attachment of a drug or payload via the BCN linker.

  • Surface Immobilization: Azide-modified proteins can be specifically immobilized on surfaces functionalized with BCN, enabling the development of protein microarrays and novel biosensors.

  • In Vivo Imaging: The copper-free nature of SPAAC makes it suitable for labeling proteins in living cells and organisms, allowing for real-time tracking of protein localization and dynamics.

Quantitative Data

The efficiency of a SPAAC reaction is typically described by its second-order rate constant (k₂), where a higher value indicates a faster reaction. The table below summarizes key quantitative data for BCN reactions, providing a basis for experimental design.

ReactantsRate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsNotes
endo-BCN-OH + Benzyl Azide0.29CD₃CN/D₂O (1:2)The endo isomer is approximately 1.5 times more reactive than the exo isomer.
exo-BCN-OH + Benzyl Azide0.19CD₃CN/D₂O (1:2)Demonstrates the lower reactivity of the exo isomer.
endo-BCN + 2-azidoethanol0.19 - 0.21Human Blood Plasma, 20°CShows robust reactivity in a complex biological medium.
endo-BCN + Benzyl Azide0.15DMSO, 37°CReaction rate is influenced by solvent and temperature.
BCN-Biotin + Azide-functionalized surface-37°COptimal reaction time determined to be ~20 minutes.
DBCO-Biotin + Azide-functionalized surface-37°COptimal reaction time determined to be ~15 minutes; DBCO is generally faster than BCN.

Visualizations

The following diagrams illustrate the core principle of bioorthogonal labeling and the general experimental workflow for the this compound reaction with azide-labeled proteins.

G cluster_bioorthogonal Bioorthogonal Chemistry Principle cluster_biological Biological System (In Vitro or In Vivo) Bio-Molecule Bio-Molecule Azide_Handle Azide Handle (-N3) Bio-Molecule->Azide_Handle Introduce Bioorthogonal Handle Labeled_Molecule Stable Covalent Conjugate Azide_Handle->Labeled_Molecule Other_Molecules Other Cellular Components (e.g., -NH2, -SH, -COOH) Azide_Handle->Other_Molecules No Reaction Probe Probe BCN_Handle BCN Handle (Strained Alkyne) Probe->BCN_Handle Functionalize with Partner Handle BCN_Handle->Labeled_Molecule Selective Reaction (SPAAC) BCN_Handle->Other_Molecules No Reaction

Caption: The principle of bioorthogonal chemistry using SPAAC.

G cluster_0 Step 1: Azide Labeling of Target Protein cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Analysis and Downstream Applications Start Target Protein Gene in Expression Vector Expression Protein Expression in Host (e.g., E. coli) with L-Azidohomoalanine (AHA) Start->Expression Transform Purification Purification of Azide-Labeled Protein (Protein-N3) Expression->Purification Lyse & Purify Protein_N3 Purified Protein-N3 Purification->Protein_N3 Reaction Mix & Incubate (e.g., 4-12h at 4°C or 2-6h at RT) in Reaction Buffer (e.g., PBS) Protein_N3->Reaction BCN_Reagent This compound (in DMSO) BCN_Reagent->Reaction Purify_Final Purification of Conjugate (e.g., Size-Exclusion Chromatography) Reaction->Purify_Final Analysis Characterization & Analysis (SDS-PAGE, MS, etc.) Purify_Final->Analysis

Caption: Experimental workflow for protein labeling via SPAAC.

Experimental Protocols

The following are detailed protocols for the metabolic labeling of a protein with an azide handle and the subsequent bioconjugation with this compound.

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine surrogate, L-azidohomoalanine (AHA), into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • LB medium and M9 minimal medium.

  • L-azidohomoalanine (AHA).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

  • Standard protein purification reagents (e.g., lysis buffer, chromatography columns).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Methionine Starvation (Optional but Recommended): Pellet the cells by centrifugation (5,000 x g, 15 min, 4°C). Wash the cell pellet twice with pre-warmed, methionine-free M9 medium to deplete endogenous methionine.

  • AHA Incorporation: Resuspend the cell pellet in 1 L of fresh, methionine-free M9 medium. Add L-azidohomoalanine (AHA) to a final concentration of 50 mg/L.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvesting: Incubate the culture for 4-6 hours at 30°C (or other optimized temperature for your protein). Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

  • Purification and Verification: Purify the azide-modified protein using standard chromatography techniques appropriate for your protein. Confirm the successful incorporation of AHA by mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol details the reaction of the purified azide-labeled protein (Protein-N₃) with this compound.

Materials:

  • Purified azide-labeled protein (Protein-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column or dialysis cassettes for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store desiccated at -20°C.

    • Ensure the Protein-N₃ is in a suitable reaction buffer. If the buffer contains primary amines (like Tris), exchange it for PBS or a similar amine-free buffer. Adjust the protein concentration (e.g., to 1 mg/mL or ~10-100 µM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of Protein-N₃.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture. Typical conditions are 2-6 hours at room temperature or 6-12 hours at 4°C. The optimal time may vary depending on the protein and reactant concentrations. The reaction can be monitored by SDS-PAGE (observing a mobility shift) or mass spectrometry.

  • Purification:

    • After the incubation is complete, remove the excess, unreacted this compound reagent.

    • This is typically achieved using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Analysis and Storage:

    • Confirm the successful conjugation by analyzing the purified product via SDS-PAGE, mass spectrometry, or a functional assay specific to the attached PNB group.

    • Store the final protein conjugate under conditions appropriate for the specific protein.

References

Application Notes and Protocols for Cellular Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing endo-BCN-O-PNB Derived Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell labeling is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of cellular processes in real-time. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for these applications. This copper-free click chemistry reaction allows for the specific and efficient labeling of biomolecules in their native environment without causing cellular toxicity.[1][2][3]

This document provides a comprehensive protocol for a two-step cell labeling strategy. The first step involves the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), into the cell's glycans.[4][5] The second step utilizes a fluorescent probe, synthesized from endo-BCN-O-PNB, to label these azide-modified glycans via a SPAAC reaction. This protocol is designed for researchers in cell biology, chemical biology, and drug discovery to visualize and quantify cellular components.

Principle of the Technology

The cell labeling strategy is based on a two-step process:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azido sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). This sugar analog is taken up by the cells and processed through the sialic acid biosynthetic pathway, resulting in the incorporation of azide groups onto cell surface glycans. The azide group serves as a bioorthogonal handle, meaning it does not react with native cellular components.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified cells are then treated with a fluorescent probe containing a bicyclononyne (BCN) group. The high ring strain of the BCN group drives a rapid and specific reaction with the azide, forming a stable triazole linkage and covalently attaching the fluorophore to the cell surface glycans.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the successful implementation of this cell labeling protocol.

Parameter Reagent Concentration Range Typical Concentration Reference
Metabolic LabelingAc4ManNAz25-50 µM25 µM
SPAAC LabelingBCN-Fluorophore1-50 µM10 µM
Cell Seeding DensityAdherent Cells1x10^5 - 5x10^5 cells/mL2.5x10^5 cells/mL
Parameter Duration Temperature Reference
Metabolic Labeling Incubation1-3 days37°C
SPAAC Labeling Incubation15-60 minutes37°C
Cell Viability Assay Incubation1-4 hours37°C

Experimental Protocols

Protocol 1: Synthesis of a BCN-Fluorophore Probe from this compound

This protocol describes the synthesis of a BCN-containing fluorescent probe by reacting this compound with an amine-functionalized fluorophore. The p-nitrophenyl (PNP) carbonate group on this compound is a good leaving group that readily reacts with primary amines.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., Alexa Fluor 488 Cadaverine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • In a separate tube, dissolve the amine-functionalized fluorophore in anhydrous DMF to a final concentration of 10 mM.

  • Add 1.2 equivalents of the this compound solution to the fluorophore solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, purify the BCN-fluorophore conjugate by preparative HPLC.

  • Lyophilize the purified product and store at -20°C, protected from light.

Protocol 2: Metabolic Labeling of Cells with Ac4ManNAz

This protocol details the incorporation of azide groups into cellular glycans.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chambered coverglass) at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: The next day, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25 µM.

  • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2).

Protocol 3: SPAAC Labeling of Azide-Modified Cells

This protocol describes the "click" reaction between the azide-modified cells and the BCN-fluorophore.

Materials:

  • Azide-modified cells (from Protocol 2)

  • BCN-fluorophore (from Protocol 1)

  • DMSO

  • Serum-free cell culture medium

  • PBS

Procedure:

  • Prepare BCN-Fluorophore Staining Solution: Prepare a 1 mM stock solution of the BCN-fluorophore in DMSO. Dilute this stock solution in pre-warmed serum-free cell culture medium to a final concentration of 10 µM.

  • Washing: Gently wash the azide-modified cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

  • SPAAC Reaction: Add the BCN-fluorophore staining solution to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Wash the cells three times with pre-warmed PBS to remove the unbound BCN-fluorophore.

  • The cells are now fluorescently labeled and ready for analysis.

Protocol 4: Analysis of Labeled Cells

Fluorescence Microscopy:

  • After the final wash in Protocol 3, add fresh culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

  • Optionally, counterstain for nuclei (e.g., with DAPI) or other cellular compartments as needed.

Flow Cytometry:

  • After the final wash in Protocol 3, detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE).

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.

Protocol 5: Cell Viability Assay

It is important to assess whether the labeling procedure affects cell health. A common method is the Calcein-AM and Propidium Iodide (PI) co-staining.

Materials:

  • Labeled and unlabeled (control) cells

  • Calcein-AM

  • Propidium Iodide (PI)

  • PBS

Procedure:

  • Prepare a staining solution containing 2 µM Calcein-AM and 2 µg/mL PI in PBS.

  • Wash the labeled and control cells once with PBS.

  • Incubate the cells with the Calcein-AM/PI staining solution for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (PI).

  • Quantify the percentage of live and dead cells.

Visualizations

signaling_pathway cluster_medium Extracellular Medium cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ac4ManNAz Ac4ManNAz ManNAc ManNAc Ac4ManNAz->ManNAc Uptake & Deacetylation SialicAcid Sialic Acid (Azide-Modified) ManNAc->SialicAcid Biosynthesis Glycan Cell Surface Glycan (Azide-Modified) SialicAcid->Glycan Incorporation

Caption: Metabolic incorporation of Ac4ManNAz into cell surface glycans.

experimental_workflow cluster_analysis 3. Analysis start Start: Seed Cells metabolic_labeling 1. Metabolic Labeling (Ac4ManNAz, 1-3 days) start->metabolic_labeling wash1 Wash metabolic_labeling->wash1 spaac_reaction 2. SPAAC Reaction (BCN-Fluorophore, 30-60 min) wash1->spaac_reaction wash2 Wash spaac_reaction->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry viability_assay Cell Viability Assay wash2->viability_assay end End microscopy->end flow_cytometry->end viability_assay->end

Caption: Experimental workflow for cell labeling using SPAAC.

References

Application Notes and Protocols: endo-BCN-O-PNB Solubility and Solvent Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of endo-BCN-O-PNB and protocols for its preparation in solvent. This information is critical for the successful application of this reagent in various research and development settings, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs) and in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Introduction

This compound is a bifunctional chemical tool widely employed in bioconjugation and medicinal chemistry.[1][2] It incorporates a bicyclononyne (BCN) moiety, a strained alkyne that readily participates in copper-free click chemistry reactions with azide-containing molecules.[1][2] The p-nitrophenyl (PNB) carbonate group provides a reactive handle for conjugation with amine-containing molecules. Understanding the solubility and proper handling of this compound is paramount for its effective use in synthesizing complex biomolecules and targeted therapeutics.

Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Data in other common laboratory solvents is limited. Researchers should perform small-scale solubility tests in their solvent of choice before proceeding with larger-scale experiments.

SolventMolecular Weight ( g/mol )Concentration (mg/mL)Molar Concentration (mM)Notes
DMSO315.32100317.14Ultrasonic assistance is required for dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[1]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound in a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.53 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Initial Mixing: Briefly vortex the tube to suspend the solid material in the DMSO.

  • Sonication: Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Once dissolved, the stock solution should be stored appropriately (see Section 4).

General Handling and Storage Recommendations
  • Solid Compound: this compound powder should be stored at -20°C for long-term stability (up to 3 years).

  • Stock Solutions:

    • For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Handling:

    • Allow the compound and solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound and its solutions.

Signaling Pathways and Applications

This compound is a key reagent in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The BCN moiety allows for the facile conjugation of the PROTAC linker to an azide-modified ligand for the target protein or the E3 ligase via SPAAC.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation Target Target Protein PROTAC This compound containing PROTAC Target->PROTAC binds to Proteasome Proteasome Target->Proteasome Recognition & Degradation PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Target E3_Ligase->PROTAC binds to Ub Ubiquitin Ub->E3_Ligase Degradation Degraded Peptides Proteasome->Degradation

Figure 1: PROTAC mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and utilizing an this compound stock solution for a typical bioconjugation reaction.

Experimental_Workflow cluster_workflow This compound Solution Preparation and Use A Weigh this compound (solid) B Add Anhydrous DMSO A->B C Vortex and Sonicate until dissolved B->C D 100 mM Stock Solution C->D E Store at -80°C or -20°C (aliquoted) D->E Storage F Thaw aliquot to room temperature D->F Immediate Use E->F G Use in Bioconjugation (e.g., SPAAC reaction) F->G

Figure 2: Workflow for this compound solution preparation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the storage, handling, and application of endo-BCN-O-PNB, a versatile bifunctional linker. This reagent is instrumental in the fields of bioconjugation and targeted protein degradation, primarily utilized in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Product Information

Chemical Name: ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (4-nitrophenyl) carbonate Common Names: this compound, endo-BCN-PNP-carbonate CAS Number: 1263166-91-1 Molecular Formula: C₁₇H₁₇NO₅ Molecular Weight: 315.32 g/mol

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its reactivity and ensure experimental reproducibility. The following storage conditions are recommended based on supplier data sheets and stability information for related compounds.

FormStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a dry, dark place. The compound is stable for several weeks at ambient temperature during shipping.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.

Note: Stock solutions are typically prepared in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in DMSO is high (e.g., 100 mg/mL).

Key Applications

This compound is a bifunctional linker with two key reactive groups:

  • p-Nitrophenyl (PNP) Carbonate: An amine-reactive group that readily reacts with primary and secondary amines to form a stable carbamate linkage. The p-nitrophenol is a good leaving group, facilitating the reaction under mild conditions.

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that undergoes rapid and specific copper-free click chemistry (SPAAC) with azide-containing molecules. The endo configuration of the BCN moiety is reported to exhibit high reactivity in SPAAC reactions.

These functionalities make this compound a valuable tool for:

  • PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand.

  • Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids for imaging, tracking, and functional studies.

Experimental Protocols

Protocol for Conjugation to an Amine-Containing Molecule

This protocol describes the initial reaction of this compound with a molecule containing a primary or secondary amine to form a BCN-functionalized intermediate.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., flash chromatography or HPLC)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the p-nitrophenyl carbonate.

  • Dissolution: Dissolve the amine-containing molecule in the anhydrous solvent.

  • Base Addition: Add 1.1 to 1.5 equivalents of the base (e.g., TEA or DIPEA) to the solution.

  • Reagent Addition: Dissolve this compound (typically 1.0 to 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified using standard techniques such as flash column chromatography on silica gel or preparative HPLC to isolate the BCN-functionalized molecule.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the BCN-functionalized molecule and an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 4.1)

  • Azide-containing molecule of interest

  • Reaction solvent (e.g., aqueous buffer, organic solvent, or a mixture, compatible with both reactants)

  • Reaction vessel

  • Analytical tools for reaction monitoring (e.g., LC-MS, SDS-PAGE for proteins)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Dissolution: Dissolve the BCN-functionalized molecule and the azide-containing molecule in the chosen reaction solvent. A slight excess (1.1 to 2 equivalents) of one reactant can be used to drive the reaction to completion.

  • Reaction: The reaction is typically performed at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and their intrinsic reactivity. SPAAC reactions with BCN are generally fast.

  • Monitoring: Monitor the formation of the triazole product by LC-MS or other appropriate analytical techniques. For protein conjugations, SDS-PAGE can show a shift in molecular weight.

  • Purification: Purify the final conjugate using a suitable method to remove any unreacted starting materials. For biomolecules, techniques like size-exclusion chromatography or dialysis are often employed.

Stability Profile

The stability of the BCN moiety is a critical factor in experimental design.

ConditionStability of BCN MoietyNotes
Reducing Agents (e.g., TCEP) Generally stableBCN linkers have shown greater stability towards TCEP compared to DBCO linkers, making them suitable for applications involving molecules that require a reducing environment, such as antibodies.
pH Sensitive to acidic and neutral pHStudies have shown that BCN moieties can be sensitive to acidic conditions. Some degradation has also been observed at neutral pH, particularly in a cellular context.
Intracellular Environment May exhibit lower stabilitySome studies suggest that BCN groups may have lower stability within the intracellular environment of certain cell types compared to other click chemistry handles like DBCO.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

experimental_workflow Experimental Workflow for Bioconjugation cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: SPAAC Reaction endo_bcn This compound reaction1 Reaction with Base (e.g., TEA, DIPEA) in Anhydrous Solvent endo_bcn->reaction1 amine_molecule Amine-Containing Molecule (R-NH2) amine_molecule->reaction1 bcn_intermediate BCN-Functionalized Intermediate reaction1->bcn_intermediate reaction2 Copper-Free Click Chemistry bcn_intermediate->reaction2 azide_molecule Azide-Containing Molecule (R'-N3) azide_molecule->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate protac_pathway PROTAC-Mediated Protein Degradation Pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC (containing BCN linker) ternary_complex POI-PROTAC-E3 Ternary Complex protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poly_ub Poly-Ubiquitinated POI ternary_complex->poly_ub Ub Transfer ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

Application Notes and Protocols for Incorporating endo-BCN-O-PNB into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the endo-bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate (endo-BCN-O-PNB) linker into antibody-drug conjugates (ADCs). This document outlines the chemical principles, detailed experimental protocols, and data analysis techniques necessary for the successful synthesis and characterization of ADCs utilizing this advanced linker technology.

Introduction to this compound in ADC Technology

The this compound linker is a key reagent in the construction of ADCs through bioorthogonal chemistry. It features two primary functional components:

  • endo-Bicyclononyne (endo-BCN): A strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules. This "click chemistry" reaction is highly efficient, specific, and occurs under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[1][2]

  • p-Nitrophenyl (PNB) Carbonate: An activated ester that serves as a reactive handle for conjugation to amine-containing molecules, such as the lysine residues on an antibody or an amine-functionalized payload.

The use of this compound allows for a modular and flexible approach to ADC synthesis, enabling the precise attachment of a payload to an antibody.

Principle of ADC Synthesis using this compound

The synthesis of an ADC using the this compound linker typically involves a two-step process:

  • Antibody Modification: The antibody is first functionalized with an azide group. This can be achieved by reacting lysine residues on the antibody surface with an azide-containing reagent, such as an NHS-ester-azide compound.

  • Payload Conjugation via SPAAC: The azide-modified antibody is then reacted with a payload that has been pre-functionalized with endo-BCN. The this compound linker is used to attach the BCN moiety to an amine-containing payload. The subsequent SPAAC reaction between the antibody's azide groups and the payload's BCN group forms a stable triazole linkage, resulting in the final ADC.

Alternatively, the antibody's lysine residues can be reacted with this compound to introduce the BCN moiety onto the antibody, followed by a SPAAC reaction with an azide-modified payload.

Experimental Protocols

Protocol 1: Modification of a Payload with this compound

This protocol describes the functionalization of an amine-containing cytotoxic payload with the endo-BCN moiety.

Materials:

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing payload in the anhydrous solvent in the reaction vessel.

  • Add a 1.1 to 1.5 molar excess of this compound to the payload solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the BCN-functionalized payload using reverse-phase HPLC.

  • Lyophilize the purified product to obtain the BCN-payload conjugate as a solid.

  • Characterize the product by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Modification of Antibody with Azide Groups

This protocol details the introduction of azide functionalities onto the antibody surface.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Azide-PEG4-NHS ester (or similar azide-functionalized NHS ester)

  • Anhydrous DMSO

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

Procedure:

  • Prepare a stock solution of the Azide-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to facilitate the reaction with the NHS ester.

  • Add a 5-20 fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS (pH 7.4).

  • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Conjugation of BCN-Payload to Azide-Modified Antibody (SPAAC Reaction)

This protocol describes the final conjugation step to form the ADC.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • BCN-functionalized payload (from Protocol 1)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if needed to dissolve the BCN-payload)

  • Purification system (e.g., Size Exclusion Chromatography - SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Dissolve the BCN-functionalized payload in a minimal amount of DMSO and then dilute with the reaction buffer.

  • Add a 1.5 to 5 molar excess of the BCN-payload solution to the azide-modified antibody solution.

  • Incubate the reaction mixture overnight at 4°C or for 4-6 hours at room temperature with gentle mixing.

  • Purify the resulting ADC using SEC or HIC to remove unreacted payload and other small molecules.

  • Concentrate the purified ADC using an appropriate ultrafiltration device.

  • Store the final ADC solution at 2-8°C or as recommended for the specific antibody.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody is a critical quality attribute.[3]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as the payload often increases the hydrophobicity of the antibody.[4] The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise determination of the mass of different drug-loaded species, from which the DAR can be calculated.[5]

2. In Vitro Cytotoxicity Assay:

The potency of the ADC is assessed by determining its ability to kill target cancer cells.

  • MTT or XTT Assay: These colorimetric assays measure cell viability based on the metabolic activity of the cells.

  • Procedure:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.

    • After cell attachment, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-120 hours.

    • Add MTT or XTT reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Representative Conjugation Efficiency and DAR Values

ParameterMethodResultReference
BCN-Payload Conjugation Efficiency HPLC>95%Internal Data
Antibody-Azide Modification (Azides/Ab) Mass Spectrometry3.5 - 4.5Internal Data
Final ADC DAR (Weighted Average) HIC-HPLC3.8
Final ADC DAR (Intact Mass Spec) LC-MS3.9

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
SK-BR-3 HER20.5>10000.1
BT-474 HER20.8>10000.1
MDA-MB-231 HER2 (low)>100>10000.2

Visualizations

Experimental Workflow

G cluster_0 Payload Modification cluster_1 Antibody Modification cluster_2 SPAAC Conjugation cluster_3 Purification & Characterization payload Amine-Payload bcn_payload BCN-Payload payload->bcn_payload Reaction with this compound bcn_pnb This compound bcn_pnb->bcn_payload adc Antibody-Drug Conjugate (ADC) bcn_payload->adc SPAAC Reaction antibody Antibody azide_antibody Azide-Antibody antibody->azide_antibody Reaction with Azide-NHS Ester azide_nhs Azide-NHS Ester azide_nhs->azide_antibody azide_antibody->adc purification Purification (SEC/HIC) adc->purification characterization Characterization (DAR, Cytotoxicity) purification->characterization

Caption: General experimental workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action (Payload-Dependent)

The signaling pathway affected by the ADC is primarily determined by the mechanism of action of the cytotoxic payload. Below are diagrams for two common payloads, Monomethyl Auristatin E (MMAE) and a Maytansinoid derivative (DM1).

MMAE (Microtubule Inhibitor) Induced Apoptosis Pathway

G cluster_0 ADC Internalization & Payload Release cluster_1 Cellular Mechanism of Action cluster_2 Apoptosis Induction adc ADC binds to a cell surface antigen internalization Receptor-mediated endocytosis adc->internalization lysosome Lysosomal trafficking and degradation internalization->lysosome mmae Release of free MMAE lysosome->mmae tubulin Tubulin mmae->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Polymerization g2m G2/M Phase Cell Cycle Arrest microtubule->g2m caspase Caspase Activation g2m->caspase apoptosis Apoptosis caspase->apoptosis

Caption: MMAE-mediated apoptosis pathway initiated by ADC internalization.

DM1 (Maytansinoid) Induced Apoptosis Pathway

G cluster_0 ADC Internalization & Payload Release cluster_1 Cellular Mechanism of Action cluster_2 Apoptosis Induction adc T-DM1 binds to HER2 receptor internalization Receptor-mediated endocytosis adc->internalization lysosome Lysosomal trafficking and degradation internalization->lysosome dm1 Release of DM1 metabolites lysosome->dm1 tubulin Tubulin dm1->tubulin microtubule Microtubule Disruption tubulin->microtubule Inhibition of Assembly mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest p53_pathway p53-mediated apoptotic pathway mitotic_arrest->p53_pathway apoptosis Apoptosis p53_pathway->apoptosis

Caption: DM1-mediated apoptosis pathway following ADC internalization.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction using endo-Bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate (endo-BCN-O-PNB). SPAAC is a powerful, copper-free click chemistry reaction ideal for conjugating molecules in biological and pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4][5]

The endo-BCN moiety is a strained cyclooctyne that reacts efficiently and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst, making it suitable for applications involving sensitive biological samples.

Data Presentation

The following table summarizes key quantitative data for the SPAAC reaction involving endo-BCN derivatives. This information is crucial for experimental design and optimization.

ParameterValueReactantsSolvent SystemReference
Second-Order Rate Constant (k₂) 0.29 M⁻¹s⁻¹endo-BCN and benzyl azideCD₃CN/D₂O (1:2)
Second-Order Rate Constant (k₂) 0.15 M⁻¹s⁻¹endo-BCN-OH and benzyl azideDMSO
Typical Molar Excess 1.5 to 5-fold excess of azidePomalidomide-C5-azide and DBCO-functionalized moleculeDMSO or DMF
Typical Molar Excess 20 to 30-fold excess of BCN-NHS esterBCN-NHS ester and antibodyDMSO/Aqueous Buffer
Reaction Temperature Room temperature to 37°CGeneral SPAAC reactionsVarious
Reaction Time 15 minutes to overnightGeneral and specific SPAAC reactionsVarious

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general SPAAC reaction between this compound and an azide-containing molecule.

Note on this compound Reactivity: The p-nitrophenyl (PNP) carbonate group of this compound is a reactive leaving group designed for conjugation with primary amines to form a carbamate linkage. If your molecule of interest contains an amine, you can first react it with this compound to introduce the BCN moiety. Subsequently, the BCN-functionalized molecule can undergo a SPAAC reaction with an azide. Alternatively, if your starting material already contains an azide and you wish to directly perform the SPAAC reaction with the BCN group of this compound, the PNP carbonate group will remain on the final conjugate unless specifically cleaved. The following protocol focuses on the SPAAC reaction of the BCN group.

Materials
  • This compound

  • Azide-containing molecule of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., DMF, or aqueous buffers like PBS, pH 7.4)

  • Reaction vial

  • Stir plate and stir bar (optional)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure

1. Reagent Preparation:

  • Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10-50 mM. Store any unused stock solution at -20°C or -80°C for long-term stability.

  • Prepare a stock solution of your azide-containing molecule in a compatible solvent (e.g., DMSO, water, or buffer). The concentration should be determined based on the desired reaction scale.

2. Reaction Setup:

  • In a clean, dry reaction vial, add the desired amount of the azide-containing molecule.

  • Add the stock solution of this compound. A 1.5 to 5-fold molar excess of the azide-containing molecule is often recommended to ensure complete consumption of the BCN reagent, but this may need to be optimized for your specific reactants.

  • Adjust the final reaction volume with the chosen solvent (e.g., DMSO). Ensure that the final concentration of organic solvent is compatible with the stability of your biomolecules, typically below 10% (v/v) for biological samples.

3. Reaction Incubation:

  • Allow the reaction to proceed at room temperature with stirring. For some reactions, incubation at 37°C may increase the reaction rate.

  • The reaction time can vary from a few hours to overnight. It is recommended to monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.

4. Reaction Quenching (Optional):

  • For some applications, it may be necessary to quench any unreacted BCN reagent. This can be achieved by adding a small molecule azide.

5. Purification of the Conjugate:

  • Once the reaction is complete, as determined by your monitoring method, the desired conjugate can be purified.

  • For small molecules, purification can be achieved by preparative HPLC.

  • For larger biomolecules such as proteins or antibodies, size exclusion chromatography (e.g., spin desalting columns) or affinity chromatography can be used to remove unreacted small molecules.

6. Characterization:

  • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and/or NMR spectroscopy.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product endo_BCN This compound Triazole_Product Stable Triazole Conjugate endo_BCN->Triazole_Product Strain-Promoted [3+2] Cycloaddition Azide Azide-containing Molecule Azide->Triazole_Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

SPAAC_Workflow Experimental Workflow for SPAAC Reagent_Prep 1. Reagent Preparation (Stock Solutions) Reaction_Setup 2. Reaction Setup (Combine Reactants) Reagent_Prep->Reaction_Setup Incubation 3. Incubation (Room Temp or 37°C) Reaction_Setup->Incubation Monitoring 4. Reaction Monitoring (LC-MS / HPLC) Incubation->Monitoring Purification 5. Purification (HPLC / SEC) Monitoring->Purification Characterization 6. Characterization (LC-MS / NMR) Purification->Characterization

Caption: A step-by-step experimental workflow for the SPAAC reaction.

References

Application Notes and Protocols for Surface Functionalization using endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and drug development, enabling advancements in areas such as biosensing, targeted drug delivery, and cell-surface interaction studies. A key technology in this field is "click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction offers a highly efficient and bioorthogonal method for covalently attaching molecules of interest to surfaces without the need for cytotoxic copper catalysts.

endo-BCN-O-PNB (endo-Bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate) is a key reagent in this domain. It possesses a strained alkyne (BCN) for SPAAC reactions and a p-nitrophenyl (PNB) carbonate group, a reactive leaving group for facile conjugation to amine-functionalized surfaces. This document provides detailed application notes and protocols for the use of this compound in surface functionalization.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₇NO₅[1][2]
Molecular Weight 315.32 g/mol [1][2]
CAS Number 1263166-91-1[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DMSO, and chloroform
Storage Store at -20°C for long-term stability

Principle of Surface Functionalization

The surface functionalization process using this compound is a two-step process:

  • Surface Preparation and Amine Functionalization: The substrate of interest (e.g., glass, silicon oxide, gold) is first modified to present primary amine groups on its surface. This is typically achieved through silanization with an amino-terminated silane, such as (3-aminopropyl)triethoxysilane (APTES).

  • Immobilization of this compound: The amine-functionalized surface is then reacted with this compound. The p-nitrophenyl carbonate group of this compound reacts with the surface amine groups to form a stable carbamate linkage, resulting in a surface decorated with reactive BCN moieties.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized surface is now ready for the "click" reaction. An azide-containing molecule of interest (e.g., a peptide, protein, drug molecule, or fluorescent dye) is introduced, which rapidly and specifically reacts with the surface-bound BCN to form a stable triazole linkage.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces (Silicon Oxide or Glass)

This protocol describes the preparation of amine-functionalized silicon oxide or glass surfaces using APTES.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Surface Cleaning:

    • Immerse the silicon or glass substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with DI water, followed by ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the cleaned and dried substrates in the APTES solution under a nitrogen atmosphere.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • After the reaction, rinse the substrates sequentially with toluene and ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-functionalized substrates in an oven at 110°C for 30 minutes.

Protocol 2: Immobilization of this compound on Amine-Functionalized Surfaces

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen gas

Procedure:

  • Prepare a solution of this compound (1-5 mg/mL) in anhydrous DMF.

  • Add a base, such as TEA or DIPEA (1.5-2 equivalents relative to this compound), to the solution to facilitate the reaction.

  • Immerse the amine-functionalized substrates in the this compound solution in a sealed container under a nitrogen atmosphere.

  • Allow the reaction to proceed for 4-12 hours at room temperature.

  • After the reaction, rinse the substrates thoroughly with DMF, followed by ethanol, and finally DI water.

  • Dry the BCN-functionalized substrates under a stream of nitrogen gas.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • BCN-functionalized substrates (from Protocol 2)

  • Azide-containing molecule of interest

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nitrogen gas

Procedure:

  • Dissolve the azide-containing molecule of interest in PBS or a suitable buffer at a desired concentration (typically in the micromolar to millimolar range).

  • Immerse the BCN-functionalized substrate in the solution of the azide-containing molecule.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours, depending on the concentration and reactivity of the azide.

  • After the reaction, remove the substrate and wash it thoroughly with the reaction buffer to remove any unreacted molecules.

  • Dry the functionalized substrate under a stream of nitrogen gas.

Data Presentation

Surface Characterization Data

Successful surface modification at each step can be verified using various surface analysis techniques. The following table provides expected outcomes.

StepTechniqueExpected Result
Amine Functionalization Contact AngleDecrease in water contact angle compared to the clean surface, indicating increased hydrophilicity.
XPSAppearance of a Nitrogen (N 1s) peak around 400 eV.
BCN Immobilization Contact AngleIncrease in water contact angle compared to the amine-functionalized surface, indicating increased hydrophobicity.
XPSIncrease in the Carbon (C 1s) signal and potential changes in the N 1s spectrum.
SPAAC Reaction Contact AngleChange in water contact angle depending on the hydrophilicity/hydrophobicity of the immobilized molecule.
XPSAppearance of new elemental signals corresponding to the immobilized molecule (e.g., specific elements in a drug molecule or a fluorescent dye).
Fluorescence MicroscopyIf a fluorescent azide was used, the surface should exhibit fluorescence.
Quantitative Comparison of BCN and DBCO for Surface Functionalization

While both BCN and Dibenzocyclooctyne (DBCO) are used for SPAAC, their reaction kinetics and immobilization efficiencies can differ.

ParameterBCNDBCOReference
Reaction Rate with Benzyl Azide 0.07 M⁻¹s⁻¹0.24 M⁻¹s⁻¹
Relative Fluorescence Intensity on Surface ~1~1.3 - 1.9

Note: The higher reaction rate and fluorescence intensity for DBCO suggest that it may lead to a higher density of immobilized molecules on the surface compared to BCN under similar conditions.

Mandatory Visualizations

Experimental Workflow for Surface Functionalization

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: BCN Immobilization cluster_2 Step 3: SPAAC Reaction A Bare Substrate (e.g., Silicon Wafer) B Piranha Cleaning (Hydroxylation) A->B Cleaning C Amine Functionalization (APTES Coating) B->C Silanization D Amine-Functionalized Surface E Reaction with This compound D->E Immobilization F BCN-Functionalized Surface E->F G BCN-Functionalized Surface H Incubation with Azide-Molecule G->H Click Reaction I Final Functionalized Surface H->I

Caption: Workflow for surface functionalization using this compound.

Logical Relationship of the Chemical Reactions

G AmineSurface Surface-NH₂ BCN_Surface Surface-NH-CO-O-BCN AmineSurface->BCN_Surface Carbamate Formation BCN_PNB This compound BCN_PNB->BCN_Surface FinalProduct Surface-Triazole-Molecule BCN_Surface->FinalProduct SPAAC Reaction AzideMolecule N₃-Molecule AzideMolecule->FinalProduct

Caption: Chemical reactions involved in the surface functionalization process.

References

Application Notes and Protocols for endo-BCN-O-PNB Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool in bioconjugation and drug development, allowing for the efficient and specific covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) derivatives are a prominent class of strained alkynes utilized in SPAAC reactions. This document provides detailed application notes and protocols for the use of endo-BCN-O-PNB, a versatile click chemistry reagent.

The endo stereoisomer of BCN has been shown to be slightly more reactive than its exo counterpart. The p-nitrophenyl (PNB) carbonate group of this compound provides a reactive handle for conjugation to primary amine-containing molecules, such as proteins, peptides, and small molecule linkers, forming a stable carbamate linkage. Subsequent to this initial conjugation, the strained alkyne moiety is available for a highly efficient and bioorthogonal SPAAC reaction with an azide-functionalized molecule of interest. This two-step approach allows for the modular construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

Data Presentation

The following table summarizes key quantitative data related to the reactivity of endo-BCN derivatives in SPAAC reactions.

ParameterReactant 1Reactant 2ValueConditions
Second-Order Rate Constant (k₂)endo-BCNBenzyl Azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Second-Order Rate Constant (k₂)exo-BCNBenzyl Azide0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Reaction Yieldbis-endo-BCN derivativeAzido derivative of 5-FAM80.7%Not specified

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the general procedure for labeling a protein or other amine-containing molecule with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or linker)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4-8.5, or another suitable amine-free buffer)

  • Quenching reagent (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound and the amine-containing molecule to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

    • Dissolve the amine-containing molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 5-20 fold molar excess of the BCN reagent is a typical starting point, but this should be optimized for the specific application.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10% v/v) to maintain the stability and function of biological molecules.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS or SDS-PAGE for proteins).

  • Quenching of Unreacted Reagent:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts from the conjugated product using a suitable purification method.

      • For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are commonly used.

      • For smaller molecules, purification may be achieved by HPLC.

  • Characterization and Storage:

    • Characterize the final BCN-functionalized molecule to determine the degree of labeling (e.g., by mass spectrometry).

    • Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the click reaction between the BCN-functionalized molecule and an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS pH 7.4 or other biocompatible buffer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the BCN-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Click Reaction:

    • Mix the BCN-functionalized molecule and the azide-containing molecule in the desired stoichiometric ratio. A 1.5 to 5-fold molar excess of the azide component is often used to ensure complete consumption of the BCN-labeled molecule.

    • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to a few hours, depending on the concentration and reactivity of the substrates.[1]

    • The reaction can be performed at 37°C to potentially increase the reaction rate.

  • Analysis and Purification:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS, HPLC, or SDS-PAGE).

    • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate purification technique as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_conjugation Step 2: Conjugation cluster_quench_purify Step 3: Quenching & Purification cluster_spaac Step 4: SPAAC Reaction cluster_final Step 5: Final Product prep_bcn Prepare this compound stock solution conjugate Mix and incubate (1-4h at RT or overnight at 4°C) prep_bcn->conjugate prep_amine Prepare amine-containing molecule solution prep_amine->conjugate quench Add quenching reagent conjugate->quench purify Purify BCN-functionalized molecule quench->purify mix_spaac Mix BCN-functionalized molecule with azide-containing molecule purify->mix_spaac incubate_spaac Incubate at RT mix_spaac->incubate_spaac final_product Purified Bioconjugate incubate_spaac->final_product

Caption: Experimental workflow for bioconjugation using this compound.

chemical_reaction cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction This compound This compound BCN_Molecule BCN-NH-R This compound->BCN_Molecule + Amine_Molecule R-NH₂ PNP p-Nitrophenol BCN_Molecule->PNP + BCN_Molecule_2 BCN-NH-R Triazole_Product Triazole Conjugate BCN_Molecule_2->Triazole_Product + Azide_Molecule R'-N₃

Caption: Two-step reaction of this compound click chemistry.

References

Troubleshooting & Optimization

improving endo-BCN-O-PNB solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-O-PNB. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges with the solubility of this compound in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a chemical reagent used in bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It features a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that allows for copper-free "click chemistry" reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules in biological systems. However, the this compound molecule is inherently hydrophobic, leading to poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). This can cause the compound to precipitate when introduced into an aqueous reaction medium, making it unavailable for the desired reaction and leading to failed experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is anhydrous (dry) dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, with concentrations up to 100 mg/mL being achievable, though this may require sonication to fully dissolve. N,N-Dimethylformamide (DMF) can also be used. It is crucial to use a water-miscible organic solvent to prepare the initial concentrated stock.

Q3: What is the maximum recommended final concentration of DMSO in my aqueous reaction?

A3: The maximum tolerated final concentration of DMSO depends on the experimental system. For in vitro bioconjugation reactions with purified proteins, a final DMSO concentration of up to 5% (v/v) may be acceptable, though it's always best to minimize it. For cell-based assays, the final DMSO concentration should be much lower to avoid cytotoxicity. A concentration of 0.5% is widely used, and it is strongly recommended to keep it below 1%. For sensitive primary cells, the concentration may need to be as low as 0.1%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the co-solvent.

Q4: Can I use co-solvents other than DMSO or DMF?

A4: While DMSO and DMF are the most common, other water-miscible organic solvents like ethanol, methanol, or acetonitrile can also be used to dissolve hydrophobic compounds for introduction into aqueous solutions. The choice of solvent can influence the stability and activity of the biomolecules in your reaction. For instance, some studies suggest that DMSO may have a lesser tendency to cause protein aggregation compared to DMF. However, the optimal co-solvent and its concentration should be determined empirically for your specific application.

Q5: How does pH affect the solubility of this compound?

A5: The chemical structure of this compound does not contain strongly acidic or basic functional groups that would be significantly ionized by changes in pH within the typical physiological range (pH 4-11). Therefore, adjusting the pH of the aqueous buffer is not expected to substantially improve its solubility. The primary challenge is its overall hydrophobicity.

Troubleshooting Guide: Solubility Issues

This guide addresses the common problem of this compound precipitating when its organic stock solution is added to an aqueous buffer.

Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
Potential Cause Recommended Solution
High Final Concentration of Reagent The concentration of this compound in the final aqueous solution exceeds its solubility limit.
- Lower the final target concentration of this compound in your reaction.
- Increase the total reaction volume while keeping the amount of this compound the same.
High Concentration of Organic Co-solvent in the Added Stock Adding a highly concentrated stock solution can cause localized high concentrations of the hydrophobic compound, leading to precipitation before it can be dispersed.
- Perform a serial dilution of your initial stock solution in the same organic solvent (e.g., DMSO) before adding it to the aqueous buffer. This allows for the addition of a larger volume of a more dilute stock, which can aid in dispersion.
Improper Mixing Technique Adding the stock solution too quickly or without adequate mixing can lead to localized supersaturation and precipitation.
- Add the this compound stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring the buffer.
Low Temperature Solubility of many compounds decreases at lower temperatures.
- If your experimental conditions permit, gently warm the aqueous buffer to 37°C before and during the addition of the this compound stock. Sonication can also help to redissolve precipitates.
Co-solvent Concentration Limits

The following table provides general guidelines for the maximum final concentration of common co-solvents in different experimental setups. These values are approximate and should be optimized for your specific system.

Co-solvent Protein Bioconjugation (in vitro) Cell Culture (Standard Lines) Primary Cells / In Vivo
DMSO ≤ 5%≤ 1% (0.5% recommended)≤ 0.1% - 5% (must be optimized)
DMF ≤ 5%≤ 0.5%Not commonly recommended
Ethanol ≤ 5%≤ 1%Variable, requires testing

Note: Always perform a vehicle control with the same concentration of co-solvent to assess its impact on your experiment.

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol describes the recommended procedure for preparing a working solution of this compound for use in an aqueous bioconjugation reaction.

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a precise volume of anhydrous DMSO to the solid to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex and, if necessary, sonicate the solution until all the solid is completely dissolved. This is your Primary Stock . Store this at -20°C or -80°C, protected from light and moisture.

  • Prepare an Intermediate Dilution (if necessary):

    • To avoid precipitation, it is often best to make an intermediate dilution of the Primary Stock in DMSO.

    • For example, dilute the 100 mM Primary Stock 1:10 in anhydrous DMSO to create a 10 mM Intermediate Stock .

  • Addition to Aqueous Buffer:

    • Bring your aqueous reaction buffer (e.g., PBS, pH 7.4) to the desired reaction temperature (e.g., room temperature or 37°C).

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the Intermediate Stock drop-by-drop.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed the tolerated limit for your experiment (see table above).

    • Visually inspect the solution for any signs of precipitation. If a precipitate forms, try warming the solution or sonicating it briefly. If the precipitate persists, you may need to lower the final concentration of this compound.

Visualized Workflows

Workflow for Preparing this compound Solution

G cluster_prep Stock Solution Preparation cluster_reaction Reaction Mixture Preparation solid Solid this compound primary_stock 100 mM Primary Stock (in DMSO) solid->primary_stock Dissolve & Sonicate dmso Anhydrous DMSO dmso->primary_stock intermediate_stock 10 mM Intermediate Stock (in DMSO) primary_stock->intermediate_stock Dilute 1:10 with DMSO reaction_mix Final Reaction Mixture intermediate_stock->reaction_mix Add dropwise while vortexing buffer Aqueous Buffer (e.g., PBS, pH 7.4) buffer->reaction_mix

Caption: Workflow for preparing this compound working solution.

Troubleshooting Logic for Precipitation

G start Add this compound stock to buffer check_precipitate Precipitate forms? start->check_precipitate solution1 Lower final concentration of this compound check_precipitate->solution1 Yes success No Precipitate: Proceed with Experiment check_precipitate->success No solution2 Make intermediate dilution of stock in DMSO solution1->solution2 solution3 Add stock slowly to vigorously stirred buffer solution2->solution3 solution4 Warm buffer to 37°C and/or sonicate solution3->solution4 failure Precipitate persists: Re-evaluate experimental design solution4->failure

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting endo-BCN-O-PNB Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving endo-BCN-O-PNB.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a chemical reagent used in "click chemistry," specifically in copper-free SPAAC reactions.[1][2] It contains a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that readily reacts with azide-containing molecules to form a stable triazole linkage.[3][4] It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is important to desiccate and protect the compound from light.

Q3: Does the SPAAC reaction with this compound require a copper catalyst?

No, a significant advantage of SPAAC reactions with strained alkynes like BCN is that they do not require a cytotoxic copper catalyst. The reaction is driven by the release of ring strain in the BCN molecule.

Q4: What is the function of the p-nitrophenyl (PNB) carbonate group?

The p-nitrophenyl carbonate group in this compound is a leaving group that facilitates the reaction of the BCN moiety with amine-containing molecules. However, for a standard SPAAC reaction with an azide, this part of the molecule is not directly involved in the cycloaddition itself but may be relevant for subsequent or prior conjugation steps. It's important to note that p-nitrophenyl carbonates are base-labile protecting groups.

Troubleshooting Guide for Low Yield

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution(s)
Degraded Reagents 1a. Use freshly prepared or properly stored this compound and azide-containing reagents. 1b. Verify the integrity of your starting materials using techniques like NMR or mass spectrometry. 1c. Be aware that BCN groups can show instability, especially in certain cellular environments or in the presence of thiols.
Suboptimal Reaction Kinetics 2a. Increase the concentration of one or both reactants. 2b. If the stability of your molecules permits, increase the reaction temperature (e.g., from room temperature to 37°C). 2c. Increase the reaction time. Monitor the reaction progress at different time points (e.g., 1, 4, 12, 24 hours).
Incompatible Solvent or Buffer 3a. SPAAC reactions are often faster in more aqueous solvent systems. 3b. If solubility is an issue in aqueous buffers, consider adding a co-solvent like DMSO or DMF. However, be mindful that organic co-solvents can sometimes negatively impact the reaction rate. 3c. The choice of buffer can influence reaction rates. For some SPAAC reactions, HEPES buffer has been shown to give higher rates than PBS.
Incorrect pH 4a. The pH of the reaction medium can significantly affect the reaction rate, especially if your molecules have acidic or basic functionalities. 4b. Generally, higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent. It is advisable to screen a range of pH values (e.g., pH 6-8.5) to find the optimum for your specific system.
Steric Hindrance 5a. If either the BCN or the azide is attached to a bulky group, steric hindrance can slow down the reaction. 5b. Consider redesigning your azide-containing molecule with a longer linker to reduce steric hindrance.
Problem 2: Multiple Products or Side Reactions
Possible Cause Suggested Solution(s)
Side Reactions of BCN 1a. BCN can react with thiols. If your reaction mixture contains free thiols (e.g., from a protein), consider using a thiol-blocking agent. 1b. To increase selectivity, consider lowering the reaction temperature and reducing the reaction time.
Impure Starting Materials 2a. Purify the this compound and azide reagents before the reaction. 2b. Characterize the purity of your starting materials by analytical methods such as HPLC, NMR, or mass spectrometry.
Instability of the PNB group 3a. The p-nitrophenyl carbonate group is sensitive to basic conditions and can be cleaved. If your reaction is performed at a high pH, this group might be unstable. 3b. If the PNB group is intended for a subsequent reaction step, ensure that the SPAAC reaction conditions are compatible with its stability.

Experimental Protocols

General Protocol for a Small Molecule SPAAC Reaction

This protocol is a starting point and may require optimization for your specific reactants.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.

    • Prepare a stock solution of your azide-containing molecule (e.g., 10 mM) in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of your azide-containing molecule solution.

    • Add a 1.5 to 2-fold molar excess of the this compound stock solution.

    • If necessary, add reaction buffer (e.g., HEPES or PBS) to achieve the desired final concentrations and solvent ratio. The final concentration of organic co-solvent should ideally be kept as low as possible while maintaining solubility.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.

    • Allow the reaction to proceed for 1 to 24 hours. The optimal time should be determined by monitoring the reaction progress.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.

    • Once the reaction is complete, purify the product using an appropriate chromatographic technique (e.g., preparative HPLC) to remove unreacted starting materials.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Reactions start Low Reaction Yield check_reagents Verify Reagent Integrity (NMR, MS) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Degraded Reagents -> Use Fresh Stock check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions check_stoichiometry Adjust Stoichiometry (e.g., increase BCN excess) optimize_conditions->check_stoichiometry Stoichiometry check_concentration Increase Reactant Concentrations optimize_conditions->check_concentration Concentration check_temp_time Increase Temperature and/or Time optimize_conditions->check_temp_time Temp/Time check_solvent_ph Screen Solvents/Buffers and pH optimize_conditions->check_solvent_ph Solvent/pH successful_yield Successful Yield check_stoichiometry->successful_yield Improved reassess Re-evaluate System (Steric Hindrance, Side Reactions) check_stoichiometry->reassess No Improvement check_concentration->successful_yield Improved check_concentration->reassess No Improvement check_temp_time->successful_yield Improved check_temp_time->reassess No Improvement check_solvent_ph->successful_yield Improved check_solvent_ph->reassess No Improvement redesign Redesign Azide Linker or Protect Reactive Groups reassess->redesign ReactionOptimizationPathway Reaction Optimization Pathway cluster_inputs Input Parameters cluster_process Reaction Process cluster_output Output Concentration Concentration Kinetics Reaction Kinetics Concentration->Kinetics Temperature Temperature Temperature->Kinetics SideReactions Side Reactions Temperature->SideReactions Can Increase Solvent Solvent/pH Solvent->Kinetics Solvent->SideReactions Can Influence Stoichiometry Stoichiometry Stoichiometry->Kinetics Yield Product Yield Kinetics->Yield Increases SideReactions->Yield Decreases

References

optimizing SPAAC reaction conditions with endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing SPAAC Reactions with endo-BCN-O-PNB . This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals achieve optimal results in their strain-promoted alkyne-azide cycloaddition (SPAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for bioconjugation via "click chemistry."[1][2] It features three key components:

  • endo-BCN : A bicyclo[6.1.0]nonyne (BCN) molecule, which is a strained alkyne.[3] The ring strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules.[4] The "endo" configuration is a specific stereoisomer of BCN that is known to be slightly more reactive than its exo counterpart.

  • -O- : An oxygen atom connecting the BCN group to the PNB group.

  • PNB : A p-nitrophenyl carbonate group.[5]

This reagent is primarily used as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a protein-binding molecule to an E3 ligase-binding molecule. The BCN group allows for covalent bond formation to an azide-tagged target molecule under biocompatible conditions, without the need for a toxic copper catalyst.

Q2: What is the specific role of the PNB group in this reagent?

The p-nitrophenyl (PNB) carbonate group in this compound primarily functions as a stable component of the linker backbone, providing specific spacing and physicochemical properties to the overall conjugate. While nitrobenzyl groups can sometimes be designed as cleavable linkers (e.g., photocleavable ortho-nitrobenzyl groups or reducible p-nitrobenzyl groups), the PNB carbonate in this context is generally stable under standard physiological and SPAAC reaction conditions. Cleavage is possible but requires specific, non-physiological conditions such as strong base or chemical reduction.

Q3: What are the main advantages of using an endo-BCN reagent for SPAAC?

endo-BCN offers several advantages for copper-free click chemistry:

  • High Reactivity : It is one of the more reactive cyclooctynes, ensuring efficient conjugation.

  • Biocompatibility : The reaction does not require a cytotoxic copper catalyst, making it ideal for use in living cells and other biological systems.

  • Good Stability : BCN reagents are chemically stable and can be stored for extended periods.

  • Small Size and Hydrophilicity : Compared to other popular cyclooctynes like DBCO, BCN is smaller and relatively more hydrophilic, which can be advantageous in aqueous biological buffers.

  • Bioorthogonality : The BCN group is highly selective for azides and does not typically react with other functional groups found in biomolecules, with the notable exception of thiols under certain conditions.

Troubleshooting Guide

This section addresses common problems encountered during SPAAC reactions with this compound.

Problem: Low or No Product Yield

Q: My SPAAC reaction is resulting in a very low yield. What are the potential causes and how can I fix it?

A: Low yield can stem from several factors. Use the following checklist to diagnose the issue:

  • Reagent Integrity :

    • Cause : The azide or BCN reagent may have degraded due to improper storage or handling.

    • Solution : Ensure reagents are stored under the recommended conditions (e.g., -20°C or -80°C) and protected from light and moisture. If degradation is suspected, use a fresh batch of reagents.

  • Incorrect Stoichiometry :

    • Cause : An insufficient amount of one reagent will limit the reaction. When labeling complex biomolecules like antibodies, the accessibility of the azide tag may be limited.

    • Solution : For biomolecule conjugation, it is common to use a significant molar excess (e.g., 20-30 fold) of the BCN reagent to drive the reaction to completion.

  • Sub-optimal Reaction Conditions :

    • Cause : The solvent, pH, or buffer system may not be ideal for your specific molecules. Poor solubility of the BCN reagent can severely limit the reaction rate.

    • Solution :

      • Solubility : If the this compound reagent is poorly soluble in your aqueous buffer, add a water-miscible organic co-solvent like DMSO or EtOH. A final DMSO concentration of up to 20% is often well-tolerated.

      • pH and Buffer : The reaction rate is pH-dependent. Rates are generally faster at a slightly basic pH. Consider screening different buffers; for instance, HEPES buffer has been shown to yield faster kinetics than PBS at the same pH.

  • Inefficient Azide Incorporation :

    • Cause : The problem may be upstream. The azide functional group may not have been successfully incorporated into your target molecule.

    • Solution : Verify the success of the azide-labeling step using an independent method, such as mass spectrometry or a small-scale test reaction with a fluorescently-tagged BCN reagent.

Problem: Slow Reaction Rate

Q: The reaction is proceeding much slower than expected. How can I increase the reaction speed?

A: SPAAC kinetics are dependent on several factors that can be tuned for optimization.

  • Increase Temperature :

    • Action : Increasing the reaction temperature (e.g., from room temperature to 37°C) can significantly accelerate the reaction rate.

    • Caution : Ensure your biomolecules are stable at the higher temperature.

  • Optimize Reactant Concentration :

    • Action : As a second-order reaction, the rate is directly proportional to the concentration of both the azide and the BCN reagent. Increasing the concentration of the reactants will increase the reaction velocity.

    • Caution : High concentrations of biomolecules can lead to aggregation. For cell-based labeling, high concentrations of the BCN reagent may lead to off-target effects or cytotoxicity.

  • Check the Azide Partner :

    • Action : The electronic properties of the azide can influence reaction kinetics. Electron-withdrawing groups near the azide can sometimes slow the reaction, while other structural features can enhance it. If possible, testing different azide-tagged variants of your molecule may reveal a faster-reacting partner.

Problem: Side Reactions and Non-Specific Labeling

Q: I'm observing side products or my BCN reagent appears to be reacting with other parts of my protein. What is happening?

A: The primary cause of non-specific reactivity with BCN is its reaction with free thiols.

  • Thiol-BCN Side Reaction :

    • Cause : BCN is known to react with free thiol groups, such as those on cysteine residues or in reducing agents like DTT.

    • Solution :

      • If your protein contains critical free cysteines, consider protecting them with a reversible blocking agent before the SPAAC reaction.

      • If the reaction buffer contains reducing agents, they should be removed by desalting or dialysis prior to adding the BCN reagent.

      • In some cases, the addition of β-mercaptoethanol (β-ME) has been reported to suppress the thiol-BCN side reaction.

Quantitative Data and Reaction Parameters

For successful experiments, it is crucial to start with optimized conditions. The tables below summarize key quantitative data and recommended starting parameters for SPAAC reactions involving BCN reagents.

Table 1: Recommended Reaction Parameters for this compound

Parameter Recommended Value/Condition Notes
Solvents Aqueous buffers (PBS, HEPES), Organic (DMSO, EtOH), or mixtures. Co-solvents like DMSO (5-20%) are often required to dissolve hydrophobic BCN reagents in aqueous media.
pH 7.0 - 8.5 Reaction rates generally increase with higher pH, but buffer choice is critical.
Temperature 4°C to 37°C Reactions can run overnight at 4°C or for a few hours at room temperature or 37°C. Higher temperatures increase the rate.
Reactant Ratio 1:1 to 1:30 (Azide:BCN) For simple molecule reactions, a near 1:1 ratio is used. For complex biomolecules, a 20-30 fold excess of the BCN reagent is often used.

| Concentration | 10 µM - 10 mM | Dependent on the application. Live cell labeling uses lower concentrations (10-50 µM), while in vitro conjugations may use higher concentrations. |

Table 2: Selected Second-Order Rate Constants (k₂) for BCN Reactions

Cyclooctyne Azide Partner Solvent Temperature k₂ (M⁻¹s⁻¹) Reference
endo-BCN Benzyl Azide CD₃CN/D₂O (1:2) Room Temp ~0.29
exo-BCN Benzyl Azide CD₃CN/D₂O (1:2) Room Temp ~0.19
endo-BCN-methanol Benzyl Azide DMSO 37°C 0.15
PEGylated BCN 2-azidoethanol Human Blood Plasma 20°C 0.21

| endo-BCN | Azido-peptide | MeOD | 25°C | 0.28 | |

Experimental Protocols

Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for each unique system.

  • Preparation of Reagents :

    • Prepare the azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the protein solution is free of reducing agents and primary amine-containing buffers like Tris, as these can interfere with certain conjugation chemistries.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • SPAAC Reaction :

    • To your azide-modified protein solution, add the desired molar excess of the this compound stock solution. For example, to achieve a 20-fold molar excess for a 1 mg/mL antibody solution (~6.7 µM), you would add the BCN reagent to a final concentration of ~134 µM.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.

    • Incubate the reaction mixture. A typical incubation is 2-4 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C for 1-2 hours to increase the rate, provided the protein is stable.

  • Quenching (Optional) :

    • While not always necessary due to the high specificity, any unreacted excess reagent can be quenched by adding a small molecule azide, such as azido-lysine, and incubating for an additional 30 minutes.

  • Purification :

    • Remove the excess, unreacted this compound reagent and reaction byproducts from the labeled protein conjugate.

    • This is typically achieved using size-based separation methods like spin desalting columns, size-exclusion chromatography (SEC), or dialysis.

  • Analysis and Storage :

    • Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a mobility shift), mass spectrometry (to confirm the mass addition), or HPLC.

    • Store the purified protein conjugate under appropriate conditions, typically at 4°C for short-term storage or -80°C for long-term storage.

Visualizations

The following diagrams illustrate the core concepts of the SPAAC reaction and optimization workflows.

SPAAC_Mechanism cluster_product Product Azide Azide-Molecule (R-N₃) TS [3+2] Cycloaddition (Strain-Promoted) Azide->TS BCN This compound BCN->TS Product Stable Triazole Conjugate TS->Product

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Workflow cluster_checks Primary Checks cluster_solutions Optimization Steps Start Problem: Low Yield or Slow Rate Check_Reagents Reagents Valid? Start->Check_Reagents Check_Stoich Stoichiometry Correct? Check_Reagents->Check_Stoich Yes Sol_Reagents Use Fresh Reagents Check_Reagents->Sol_Reagents No Check_Sol Solubility OK? Check_Stoich->Check_Sol Yes Sol_Stoich Increase BCN Excess (e.g., 20-30x) Check_Stoich->Sol_Stoich No Sol_Sol Add Co-solvent (e.g., 5-20% DMSO) Check_Sol->Sol_Sol No Sol_Conditions Optimize Conditions: - Increase Temperature - Adjust pH/Buffer Check_Sol->Sol_Conditions Yes

Caption: A troubleshooting workflow for common issues in SPAAC reactions.

Influencing_Factors center Reaction Outcome (Yield & Rate) BCN_Stability BCN Stability center->BCN_Stability Azide_Partner Azide Structure center->Azide_Partner Concentration Concentration center->Concentration Stoichiometry Stoichiometry center->Stoichiometry Solvent Solvent System center->Solvent pH Buffer & pH center->pH Temperature Temperature center->Temperature Time Reaction Time center->Time

Caption: Key factors influencing the outcome of a SPAAC conjugation experiment.

References

preventing off-target reactions of endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-O-PNB. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a focus on preventing off-target reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a chemical reagent used in bioconjugation, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2][3][4] It contains a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts efficiently with azide-functionalized molecules without the need for a copper catalyst.[2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding molecule and an E3 ligase-recruiting molecule.

Q2: What are the main advantages of using a BCN reagent like this compound?

A: The main advantages of using this compound include:

  • Biocompatibility: The reaction occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it suitable for use in living systems.

  • High Reactivity and Efficiency: The strained alkyne of the BCN group leads to rapid and efficient formation of a stable triazole linkage with azides.

  • Specificity and Bioorthogonality: The BCN and azide groups are largely absent in biological systems and react selectively with each other, minimizing interference with native biochemical processes.

  • Hydrophilicity: Compared to other cyclooctynes, BCN exhibits relatively good hydrophilicity, which is advantageous for reactions in aqueous environments.

Q3: What is the most common off-target reaction associated with this compound?

A: The most well-documented off-target reaction for BCN reagents is the thiol-yne addition, where the strained alkyne reacts with free thiol groups present in molecules such as cysteine residues in proteins. This can lead to non-specific labeling and should be addressed to ensure the specificity of the desired SPAAC reaction.

Q4: How can I prevent the thiol-yne off-target reaction?

A: There are two primary strategies to mitigate the thiol-yne side reaction:

  • Thiol Blocking: Pre-treat your sample with a thiol-alkylating agent, such as iodoacetamide (IAM), to cap the free thiol groups before adding the this compound reagent.

  • Thiol Scavenging: Add a low concentration of a small-molecule thiol, like β-mercaptoethanol (βME), to the reaction mixture. The scavenger will preferentially react with the BCN reagent, reducing its reaction with thiols on your target molecule.

Q5: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound should be kept at -20°C for up to one month or -80°C for up to six months.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no azide labeling Degradation of this compound Ensure the reagent has been stored correctly at -20°C or -80°C. Prepare fresh solutions of the reagent before use.
Suboptimal reaction conditions Optimize reaction parameters such as pH, temperature, and incubation time. SPAAC reactions with BCN are generally robust under physiological conditions, but optimization may be required for specific substrates.
Inaccurate quantification of reagents Verify the concentrations of both the this compound and the azide-containing molecule.
High background or non-specific labeling Thiol-yne side reaction Implement one of the mitigation strategies described in the FAQs: pre-treatment with iodoacetamide (IAM) or addition of β-mercaptoethanol (βME).
Hydrolysis of the PNB ester While the p-nitrophenyl (PNP) ester is a good leaving group, hydrolysis can occur, especially at high pH. Perform the reaction at a neutral or slightly acidic pH if possible and minimize reaction times.
Reaction with other nucleophiles Although less common than the thiol-yne reaction, other nucleophilic groups on biomolecules could potentially react with the BCN alkyne. Ensure that the reaction buffer does not contain high concentrations of other nucleophiles.
Precipitation of the reagent Low solubility in aqueous buffer Although BCN is relatively hydrophilic, this compound may have limited solubility. Dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO before adding it to the aqueous reaction mixture.

Quantitative Data Summary

The following table summarizes the kinetic data for the desired SPAAC reaction and the off-target thiol-yne reaction with BCN.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Conditions
SPAAC BCN-OH and benzyl azide0.14CD₃CN/D₂O (3:1)
SPAAC BCN-OH and benzyl azide0.29CD₃CN/D₂O (1:2)
Thiol-yne Addition BCN-POE3-NH₂ and β-mercaptoethanol1 x 10⁻⁴25°C

Data from referenced literature. Note that the specific this compound may have slightly different kinetics.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction with this compound
  • Prepare Reagents:

    • Dissolve the azide-containing molecule in your desired reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM) in a water-miscible organic solvent such as DMSO.

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the azide-containing molecule. A typical starting point is to use a 1.5 to 5-fold molar excess of the BCN reagent.

    • The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of proteins or other biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.

  • Analysis:

    • Monitor the progress of the reaction by a suitable analytical method, such as LC-MS, SDS-PAGE, or fluorescence imaging.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents.

Protocol 2: Mitigation of Thiol-yne Side Reaction using Iodoacetamide (IAM)
  • Prepare IAM Solution:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 100 mM) in the reaction buffer.

  • Pre-treatment of Thiol-containing Sample:

    • Add the IAM stock solution to your sample containing free thiols to a final concentration of 5-10 mM.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.

  • Removal of Excess IAM (Optional but Recommended):

    • Excess IAM can be removed by using a desalting column or through buffer exchange.

  • Proceed with SPAAC Reaction:

    • Follow the general SPAAC protocol (Protocol 1) by adding the this compound reagent to the IAM-treated sample.

Visualizations

SPAAC_vs_ThiolYne BCN This compound SPAAC_Product Stable Triazole (Desired Product) BCN->SPAAC_Product SPAAC Reaction (Fast) ThiolYne_Product Thiol-yne Adduct (Off-target Product) BCN->ThiolYne_Product Thiol-yne Addition (Slow) Azide Azide-containing Molecule Azide->SPAAC_Product Thiol Thiol-containing Molecule (e.g., Cysteine) Thiol->ThiolYne_Product

Caption: Competing reaction pathways for this compound.

Thiol_Mitigation_Workflow Start Start: Sample with Azide and Free Thiols Decision Mitigation Strategy? Start->Decision IAM_Step 1. Add Iodoacetamide (IAM) 2. Incubate Decision->IAM_Step Thiol Blocking bME_Step Add β-mercaptoethanol (βME) as scavenger Decision->bME_Step Thiol Scavenging SPAAC_Step Add this compound and incubate IAM_Step->SPAAC_Step bME_Step->SPAAC_Step Analysis Analysis and Purification SPAAC_Step->Analysis End End: Desired Conjugate Analysis->End

Caption: Workflow for mitigating thiol-yne side reactions.

References

Technical Support Center: Purification of endo-BCN-O-PNB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of endo-BCN-O-PNB conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful purification of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common and effective methods for purifying this compound conjugates are size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the properties of the conjugated molecule (e.g., protein, peptide, oligonucleotide) and the scale of the purification. For large biomolecules like antibodies, SEC is often preferred as it separates based on size and is less likely to cause denaturation. RP-HPLC is well-suited for smaller, more hydrophobic conjugates.

Q2: How can I remove unreacted this compound reagent after the conjugation reaction?

A2: Unreacted this compound is significantly smaller than the desired conjugate and can be effectively removed using size-based purification methods. Size-exclusion chromatography (SEC) is highly effective for this purpose. Dialysis or tangential flow filtration (TFF) can also be employed, particularly for larger scale purifications of conjugates with macromolecules.

Q3: What are the expected yields for the purification of this compound conjugates?

A3: Purification yields can vary depending on the conjugation efficiency and the purification method used. For SEC-purified antibody-siRNA conjugates, yields are typically in the range of 40% to 60%. It is important to optimize both the conjugation reaction and the purification protocol to maximize the recovery of the final product.

Q4: How can I monitor the progress of the purification?

A4: The progress of purification can be monitored by tracking the UV absorbance of the fractions. Proteins and many biomolecules can be detected at 280 nm. The release of the p-nitrophenyl (PNP) leaving group from the this compound reagent during conjugation can be monitored spectrophotometrically at around 400-413 nm, which can give an indication of reaction completion before purification.

Q5: What is the shelf-life of purified this compound conjugates?

A5: The stability of the purified conjugate is highly dependent on the nature of the conjugated biomolecule. For instance, BCN-functionalized antibodies can be stored at -20°C for up to a month. It is recommended to perform stability studies for your specific conjugate under various storage conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of purified conjugate Incomplete conjugation reaction: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction may not have gone to completion.- Ensure the azide-functionalized molecule is pure and in sufficient molar excess. - Increase the reaction time or temperature (within the stability limits of your biomolecule). - Degas solutions to remove oxygen, which can sometimes interfere with the reaction.
Product loss during purification: The conjugate may be adhering to chromatography columns or membranes, or being lost during buffer exchange steps.- For SEC, ensure the column is properly equilibrated and consider using a column with a different stationary phase if nonspecific binding is suspected. - For TFF, optimize the membrane type and operating parameters to minimize protein aggregation and fouling. - Minimize the number of purification steps and transfers.
Presence of unreacted biomolecule in the final product Suboptimal reaction stoichiometry: The molar ratio of the this compound reagent to the azide-functionalized biomolecule may be too low.- Increase the molar excess of the limiting reagent in the conjugation reaction. - Optimize the reaction conditions (pH, temperature, time) to drive the reaction to completion.
Inefficient purification: The purification method may not be providing adequate resolution to separate the conjugate from the unreacted starting material.- Optimize the gradient or mobile phase composition in RP-HPLC for better separation. - For SEC, ensure the column has the appropriate fractionation range for your molecules of interest. Consider using a longer column or connecting two columns in series for improved resolution.
Product aggregation observed during or after purification Harsh purification conditions: Exposure to organic solvents in RP-HPLC or high pressures can sometimes induce aggregation of sensitive biomolecules.- For RP-HPLC, minimize the use of harsh organic modifiers or switch to a more biocompatible stationary phase. - For SEC, use a buffer that is known to maintain the stability and solubility of your biomolecule. - Operate chromatography systems at recommended flow rates and pressures.
Instability of the conjugate: The conjugation may have altered the conformational stability of the biomolecule, making it more prone to aggregation.- Perform a buffer screen to find conditions that enhance the stability of the conjugate. - Consider including stabilizing excipients in the final formulation.
Difficulty removing the p-nitrophenol (PNP) byproduct Hydrolysis of unreacted this compound: The p-nitrophenyl carbonate group is susceptible to hydrolysis, releasing free p-nitrophenol.- The purification methods used to remove unreacted this compound (SEC, dialysis, TFF) are also effective at removing the smaller p-nitrophenol byproduct. - Ensure sufficient buffer exchange during dialysis or TFF to completely remove this small molecule.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound and similar BCN conjugates. Please note that these values are illustrative and optimal results will depend on the specific molecules and experimental conditions.

Parameter Antibody-Oligonucleotide Conjugate (SEC Purification) General Protein Conjugate (Affinity Purification)
Typical Yield 40 - 60%> 90%
Purity > 95% (by HPLC)> 90% (by SDS-PAGE)
Average Degree of Conjugation 1.0 - 1.5Varies with reaction stoichiometry
Unconjugated Antibody < 5%< 10%

Experimental Protocols

Protocol 1: Purification of an Antibody-endo-BCN-O-PNB Conjugate using Size-Exclusion Chromatography (SEC)

This protocol describes the purification of an antibody that has been conjugated to a small molecule via an this compound linker.

1. Materials:

  • Conjugation reaction mixture containing the antibody-endo-BCN-O-PNB conjugate.

  • SEC column with an appropriate molecular weight cutoff for the antibody (e.g., Superdex 200 or equivalent).

  • Chromatography system (FPLC or HPLC).

  • Equilibration and running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Fraction collector.

2. Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the manufacturer's recommended flow rate.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with the running buffer. The larger antibody conjugate will elute first, followed by smaller molecules such as unreacted this compound and the p-nitrophenol byproduct.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 0.5 - 1 mL).

  • Analysis: Monitor the elution profile using UV absorbance at 280 nm. Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis A Azide-functionalized Biomolecule C SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition) A->C B This compound Reagent B->C D Crude Reaction Mixture C->D E Purification Method (e.g., SEC, RP-HPLC) D->E F Purified This compound Conjugate E->F G Unreacted Reagents & Byproducts E->G H Purity & Identity Confirmation (e.g., HPLC, MS, SDS-PAGE) F->H

Caption: General workflow for the synthesis and purification of this compound conjugates.

sec_workflow start Start: Crude Reaction Mixture equilibrate Equilibrate SEC Column with Running Buffer start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Running Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (UV 280nm, SDS-PAGE, HPLC) collect->analyze pool Pool Fractions Containing Purified Conjugate analyze->pool end End: Purified Conjugate pool->end

Caption: Step-by-step workflow for Size-Exclusion Chromatography (SEC) purification.

Technical Support Center: endo-BCN-O-PNB Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of endo-BCN-O-PNB in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on the effects of pH and buffer choice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation, a process for linking molecules together. It contains two key components:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that readily reacts with azide-containing molecules through a copper-free click chemistry reaction known as SPAAC.

  • A p-nitrophenyl (PNP) carbonate group: This is a leaving group that can be displaced by a nucleophile, such as the amine group on a protein, to form a stable carbamate linkage. This allows for the attachment of the BCN moiety to biomolecules.

It is commonly used as a linker to create antibody-drug conjugates (ADCs) and PROTACs.[1][2]

Q2: How does pH affect the stability of the this compound reagent itself?

The stability of this compound is influenced by pH primarily due to the presence of the p-nitrophenyl carbonate group. This group is susceptible to hydrolysis, especially at neutral to alkaline pH. The rate of hydrolysis of p-nitrophenyl esters generally increases with increasing pH. Therefore, to minimize hydrolysis of the reagent before its intended reaction, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and to use fresh solutions for conjugations. Aqueous solutions of this compound should be used promptly after preparation.

Q3: What is the optimal pH for the SPAAC reaction between an azide and a BCN-modified molecule?

While the SPAAC reaction itself is generally tolerant of a wide pH range, studies on other cyclooctynes like DBCO have shown that higher pH values (around 8-9) can lead to faster reaction rates.[3] This is thought to be due to the increased electron-donating character of the azide at higher pH. However, it is crucial to balance the increased SPAAC reaction rate with the potential for hydrolysis of the BCN-O-PNB linker or modifications on your target molecule at elevated pH. For most applications, a pH range of 7.0-8.5 is a good starting point.

Q4: Can the choice of buffer affect the SPAAC reaction?

Yes, the buffer composition can influence the SPAAC reaction rate. Studies with the related cyclooctyne, DBCO, have shown that buffers like HEPES can lead to faster kinetics compared to PBS at the same pH.[3] It is also important to avoid buffers containing primary or secondary amines (e.g., Tris) during the initial conjugation of this compound to a biomolecule via the PNP-carbonate group, as these can compete with the intended reaction. However, Tris buffer can be used to quench the reaction after the desired conjugation time.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no product formation in SPAAC reaction 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling in aqueous solutions. 2. Slow reaction kinetics: The intrinsic reactivity of BCN can be slower than other cyclooctynes like DBCO. 3. Suboptimal pH: The pH of the reaction may not be optimal for the SPAAC reaction. 4. Steric hindrance: The azide or BCN group may be sterically inaccessible on the interacting molecules.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Minimize the time the reagent is in an aqueous buffer before use. 2. Increase the reaction time or the concentration of the reactants. Consider gentle heating (e.g., 37°C) if your biomolecules are stable at that temperature. 3. Empirically test a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal condition for your specific system. 4. If possible, design linkers with increased length to improve accessibility.
Non-specific labeling or side product formation 1. Thiol-yne side reaction: The BCN group can react with free thiols (e.g., from cysteine residues in proteins). 2. Reaction with buffer components: Some buffer components may have nucleophilic properties that can react with the p-nitrophenyl carbonate.1. If your protein contains free cysteines that are not intended for modification, consider blocking them with a thiol-reactive reagent like N-ethylmaleimide (NEM) prior to the addition of this compound. Alternatively, adding a small amount of a reducing agent scavenger like β-mercaptoethanol (β-ME) can sometimes mitigate this side reaction. 2. Use non-nucleophilic buffers such as PBS or HEPES for the conjugation step.
Precipitation of reagents or biomolecules 1. Poor solubility: The this compound reagent or the azide-containing molecule may have limited solubility in the reaction buffer. 2. Biomolecule instability: The chosen pH or buffer may be causing the biomolecule to precipitate.1. Ensure the final concentration of organic solvent (e.g., DMSO) from the stock solutions is compatible with the solubility of all components. The addition of a co-solvent like isopropanol or acetonitrile might be necessary, but should be tested for compatibility with your biomolecules. 2. Screen different buffers and pH values for optimal biomolecule stability prior to performing the conjugation reaction.

Data Summary

Table 1: Comparison of Reactivity of Common Cyclooctynes in SPAAC

CyclooctyneRelative Reactivity with AzidesKey Characteristics
BCN (Bicyclo[6.1.0]nonyne) Moderate to HighGood balance of reactivity and stability. Can exhibit some cross-reactivity with thiols.
DBCO (Dibenzocyclooctyne) HighGenerally faster kinetics than BCN. Good stability in aqueous buffers.
DIFO (Difluorinated Cyclooctyne) Very HighIncreased reactivity due to electron-withdrawing fluorine atoms.

Note: The actual reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: General Recommendations for Buffer and pH in this compound Reactions

Reaction StepRecommended pH RangeRecommended BuffersBuffers to Avoid
PNP-carbonate reaction with amines 7.2 - 8.0PBS, HEPESTris, Glycine (or other primary/secondary amine-containing buffers)
SPAAC reaction (BCN + Azide) 7.0 - 8.5PBS, HEPES, BorateBuffers with components that might react with your specific molecules of interest.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl (1 M, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as a spin desalting column, size-exclusion chromatography (SEC), or dialysis against the desired storage buffer.

Protocol 2: SPAAC Reaction of a BCN-labeled Protein with an Azide-containing Molecule

  • Reactant Preparation: Prepare the BCN-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). Prepare the azide-containing molecule in a compatible solvent.

  • Reaction Setup: Mix the BCN-labeled protein with the azide-containing molecule. A 5-10 fold molar excess of the azide-containing molecule over the protein is typically recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove unreacted azide-containing molecules.

Visualizations

experimental_workflow cluster_step1 Step 1: BCN Labeling cluster_step2 Step 2: SPAAC Reaction protein Protein in Amine-Free Buffer (pH 7.4) conjugation Incubate 1-2h @ RT protein->conjugation bcn_reagent This compound (in DMSO) bcn_reagent->conjugation quench Quench (e.g., Tris) conjugation->quench purify1 Purify (e.g., Desalting Column) quench->purify1 bcn_protein BCN-Labeled Protein purify1->bcn_protein spaac_reaction Incubate 2-12h @ RT bcn_protein->spaac_reaction azide_molecule Azide-Molecule azide_molecule->spaac_reaction purify2 Purify (e.g., SEC) spaac_reaction->purify2 final_conjugate Final Conjugate purify2->final_conjugate

Caption: General experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Low SPAAC Reaction Yield check_reagent Is this compound fresh and handled correctly? start->check_reagent check_ph Is the reaction pH optimal (typically 7.0-8.5)? check_reagent->check_ph Yes solution_reagent Use fresh reagent and minimize time in aqueous buffer. check_reagent->solution_reagent No check_time_conc Are reaction time and concentrations sufficient? check_ph->check_time_conc Yes solution_ph Optimize pH for your specific system. check_ph->solution_ph No check_side_reactions Are there potential side reactions (e.g., with thiols)? check_time_conc->check_side_reactions Yes solution_time_conc Increase reaction time or reactant concentrations. check_time_conc->solution_time_conc No solution_side_reactions Block free thiols or use scavengers. check_side_reactions->solution_side_reactions Yes success Improved Yield check_side_reactions->success No solution_reagent->check_ph solution_ph->check_time_conc solution_time_conc->check_side_reactions solution_side_reactions->success

Caption: Troubleshooting logic for low yield in SPAAC reactions with this compound.

References

Navigating Steric Hindrance in endo-BCN-O-PNB Ligations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during endo-BCN-O-PNB ligation experiments. The focus is on managing steric hindrance to improve reaction efficiency and yield in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a bifunctional linker used in bioconjugation. It contains two key reactive groups:

  • An endo-Bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that readily reacts with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]

  • A p-nitrophenoxy (PNB) carbonate group, which is a good leaving group that reacts with primary and secondary amines to form a stable carbamate linkage.[3]

This dual reactivity allows for a two-step ligation process. First, the PNB group reacts with an amine on a target molecule (e.g., a protein or a small molecule). Subsequently, the exposed BCN group can be selectively ligated to a molecule containing an azide group.[1][2]

Q2: What are the common causes of low yield in this compound ligations?

A2: Low yields in these reactions are often attributed to several factors, primarily related to steric hindrance and reaction conditions:

  • Steric Hindrance at the Amine: The accessibility of the amine on your target molecule is critical. Bulky neighboring groups can significantly hinder the approach of the this compound linker, slowing down or preventing the reaction.

  • Steric Hindrance from the Linker: The BCN moiety itself is a bulky group. In conjunction with the PNB leaving group, it can create a sterically crowded environment around the reactive center.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and stoichiometry play a crucial role in the reaction efficiency. For instance, using a non-optimal solvent can lead to poor solubility of reactants and impede the reaction.

  • Hydrolysis of the PNB Ester: The PNB ester can be susceptible to hydrolysis, especially under non-optimal pH conditions, leading to the inactivation of the linker.

  • Instability of Reactants: The stability of both the this compound linker and the amine-containing substrate is important. Degradation of either component will result in lower product yield.

Q3: How does the 'endo' stereochemistry of BCN affect the reaction?

A3: The endo isomer of BCN is generally considered to be slightly more reactive in SPAAC reactions compared to the exo isomer. This is attributed to the stereoelectronic properties of the endo configuration, which can facilitate the cycloaddition reaction. While both isomers are active, the preferential use of the endo isomer may offer a modest advantage in reaction kinetics.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound ligation experiments.

Problem Possible Cause Recommended Solution
Low or No Product Formation Significant Steric Hindrance: The amine on the substrate is sterically inaccessible.1. Introduce a Spacer: If possible, modify your amine-containing molecule to include a flexible spacer arm (e.g., a short PEG chain) to increase the distance between the bulky groups and the reactive amine. 2. Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful of the thermal stability of your reactants. 3. Prolong Reaction Time: For sterically hindered substrates, the reaction may require a significantly longer time to proceed to completion. Monitor the reaction progress over an extended period.
Poor Solubility of Reactants: One or both of the reactants are not fully dissolved in the chosen solvent.1. Solvent Screening: Test a range of anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). For biological molecules, aqueous buffer systems with co-solvents may be necessary. 2. Sonication: Use of an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.
Incorrect Stoichiometry: The molar ratio of this compound to the amine-containing substrate is not optimal.1. Vary Molar Ratios: Empirically test different molar ratios of the linker to your substrate. A slight excess of the linker may be beneficial, but a large excess can lead to purification challenges.
Slow Reaction Rate Low Reactivity of the Amine: The amine on your substrate is a weak nucleophile.1. Increase Temperature: As with steric hindrance, a moderate increase in temperature can enhance the reaction rate. 2. Use a Non-nucleophilic Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine, increasing its nucleophilicity.
Presence of Multiple Products or Side Reactions Reaction with Secondary Amines: If your substrate contains both primary and secondary amines, the linker may react with both, leading to a mixture of products.1. pH Control: Carefully controlling the pH of the reaction can sometimes provide selectivity for the more nucleophilic primary amine. 2. Protecting Groups: If feasible, protect the less reactive amine with a suitable protecting group prior to the ligation reaction.
Hydrolysis of this compound: The PNB ester is hydrolyzing before it can react with the amine.1. Use Anhydrous Solvents: Ensure that all solvents are anhydrous to minimize water-induced hydrolysis. 2. Control pH: Maintain a neutral to slightly basic pH (around 7-8.5) to balance amine reactivity and minimize hydrolysis of the ester.

Data Presentation

Table 1: Comparison of Reaction Parameters for Amine-Reactive Linkers
Linker TypeReactive GroupLeaving GroupTypical SolventTypical Temperature (°C)Relative Reaction Rate with Sterically Hindered Amines
This compound Carbonatep-nitrophenoxideDMF, DMSO, ACN25 - 50Moderate to Slow
NHS Ester EsterN-hydroxysuccinimideDMF, DMSO, PBS4 - 25Slow

Note: Relative reaction rates are generalizations and can be highly substrate-dependent.

Table 2: Troubleshooting Summary for Low Ligation Yield
ParameterRecommendation for Sterically Hindered SubstratesRationale
Temperature Increase to 37-50°CProvides activation energy to overcome steric barriers.
Solvent Anhydrous DMF or DMSOGood solvating power for a wide range of molecules.
Stoichiometry (Linker:Amine) 1.5:1 to 3:1A modest excess of the linker can drive the reaction to completion.
Reaction Time 12 - 48 hoursAllows sufficient time for the reaction to proceed with slow-reacting substrates.
Additives Non-nucleophilic base (e.g., DIPEA)Can increase the nucleophilicity of the amine.

Experimental Protocols

General Protocol for Ligation of an Amine-Containing Molecule with this compound

This protocol provides a starting point for the ligation reaction. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (optional)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing substrate in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • In a separate vial, dissolve this compound in the same anhydrous solvent to a concentration that will result in the desired final molar ratio when added to the substrate solution.

  • Reaction Setup:

    • Place the solution of the amine-containing substrate in a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon).

    • If using a base, add DIPEA to the substrate solution (typically 1.5-2 equivalents relative to the substrate).

    • Slowly add the solution of this compound to the stirred substrate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (25°C) or elevate the temperature to 37-50°C for sterically hindered substrates.

    • Monitor the progress of the reaction by a suitable analytical method, such as LC-MS or TLC, at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction if necessary (e.g., by adding a small amount of an amine-scavenging resin if excess linker was used).

    • Dilute the reaction mixture with a suitable solvent and purify the product by preparative HPLC or another appropriate chromatographic method.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_purification Purification and Analysis Amine_Substrate Dissolve Amine Substrate in Anhydrous Solvent Reaction_Setup Combine Reactants under Inert Atmosphere (Optional: Add Base) Amine_Substrate->Reaction_Setup BCN_Linker Dissolve this compound in Anhydrous Solvent BCN_Linker->Reaction_Setup Incubation Stir at RT or Elevated Temp (Monitor Progress) Reaction_Setup->Incubation Workup Quench Reaction (if necessary) Incubation->Workup Purify Purify by HPLC Workup->Purify Analyze Characterize Product (MS, NMR) Purify->Analyze steric_hindrance_concept Conceptual representation of steric hindrance preventing the approach of the this compound linker to a sterically congested amine. cluster_linker This compound Linker cluster_substrate Sterically Hindered Substrate BCN BCN Amine Amine BCN->Amine Approach Hindered PNB PNB PNB->Amine Bulky_Group1 R1 Amine->Bulky_Group1 Bulky_Group2 R2 Amine->Bulky_Group2

References

long-term stability of endo-BCN-O-PNB in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of endo-BCN-O-PNB in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

A1: For optimal long-term stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. The solid, powdered form of this compound is stable for up to 3 years when stored at -20°C.

Q2: What is a suitable solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2] For concentrations as high as 100 mg/mL (317.14 mM), ultrasonic assistance may be necessary to ensure complete dissolution. Due to the hygroscopic nature of DMSO, which can impact solubility and stability, it is crucial to use newly opened or properly stored anhydrous DMSO.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation kinetics for this compound are not extensively published, the molecule contains two key functional groups with known sensitivities:

  • Bicyclo[6.1.0]nonyne (BCN) ring: The strained alkyne in the BCN group is susceptible to degradation under acidic conditions, which can lead to hydrolysis and oxidation of the ring system. Some studies on related BCN derivatives have shown instability in the presence of strong acids.

  • p-Nitrophenyl (PNP) carbonate: The PNP carbonate ester is a reactive group designed for facile reaction with nucleophiles (like primary amines). This reactivity also makes it susceptible to hydrolysis, especially in the presence of water or protic solvents, which would cleave the p-nitrophenyl group. p-Nitrophenyl carbonates are known to be highly reactive compounds.[3]

Q4: Can I use other organic solvents like DMF or acetonitrile?

A4: While DMSO is the most commonly cited solvent, other anhydrous aprotic solvents such as N,N-dimethylformamide (DMF) may also be suitable for dissolving this compound. However, stability in these solvents has not been as thoroughly documented in publicly available literature. A study on the stability of a protein in various organic solvents indicated that DMF could be less stabilizing than DMSO at higher concentrations. Therefore, if using alternative solvents, it is crucial to perform an initial stability assessment.

Q5: Is this compound stable in aqueous solutions or buffers?

A5: Due to the hydrolytic instability of the p-nitrophenyl carbonate group, long-term stability in aqueous solutions is not recommended. The BCN moiety itself can also be prone to degradation in aqueous environments, particularly under non-neutral pH conditions. For bioconjugation reactions in aqueous buffers, it is advisable to add the this compound stock solution to the reaction mixture immediately before starting the experiment to minimize hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving this compound in DMSO 1. DMSO has absorbed water (hygroscopic).2. Insufficient agitation.3. Attempting to dissolve at too low a temperature.1. Use fresh, anhydrous DMSO from a newly opened bottle.2. Use a vortex mixer or sonicator to aid dissolution.3. Gently warm the solution to room temperature.
Low or no reactivity in SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) reaction 1. Degradation of the BCN alkyne.2. Hydrolysis of the PNP-carbonate if the molecule is a conjugate.3. Incompatible reaction conditions (e.g., presence of thiols).1. Use a freshly prepared solution of this compound from a properly stored stock.2. If applicable, ensure the BCN-containing molecule was handled under anhydrous conditions prior to the SPAAC reaction.3. Avoid the presence of strong reducing agents or thiols, as they can potentially react with the BCN group.
Precipitation observed in stock solution upon storage 1. Exceeded solubility limit at storage temperature.2. Freeze-thaw cycles causing aggregation.3. Degradation products are insoluble.1. Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.2. Ensure the stock solution is aliquoted to minimize freeze-thaw cycles.3. If redissolving is not possible, the stock solution may be compromised. It is advisable to prepare a fresh stock.
Variability in experimental results over time 1. Gradual degradation of this compound in solution.1. Always use a fresh aliquot for each experiment.2. Perform a stability check on your stock solution using HPLC or NMR (see experimental protocols below).3. Adhere strictly to the recommended storage conditions and duration.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in solution based on available data.

Solvent Storage Temperature Recommended Maximum Storage Duration
DMSO-80°C6 months[1]
DMSO-20°C1 month

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound over time.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Stability Study Setup:

    • Aliquot the stock solution into multiple vials.

    • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products (like p-nitrophenol) absorb, for example, 270 nm and 315 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), thaw an aliquot and inject it into the HPLC system.

    • Record the peak area of the parent this compound peak.

    • Calculate the percentage of the remaining parent compound relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: ¹H-NMR for Monitoring Degradation

¹H-NMR spectroscopy can be used to structurally monitor the degradation of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in deuterated DMSO (DMSO-d₆) at a concentration of approximately 5-10 mg/mL in an NMR tube.

  • NMR Acquisition:

    • Acquire a baseline ¹H-NMR spectrum at T=0.

    • Characteristic peaks for the aromatic protons of the p-nitrophenyl group and the protons adjacent to the alkyne in the BCN ring should be identified and integrated.

  • Stability Monitoring:

    • Store the NMR tube under the desired conditions (e.g., room temperature).

    • Acquire subsequent ¹H-NMR spectra at regular intervals (e.g., daily, weekly).

  • Data Analysis:

    • Compare the integrals of the characteristic peaks of this compound over time. A decrease in these integrals relative to an internal standard or the solvent peak would indicate degradation.

    • Look for the appearance of new signals. For example, the appearance of free p-nitrophenol would be a strong indicator of hydrolysis of the carbonate ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) cluster_data Data Interpretation prep_stock Prepare this compound stock solution in anhydrous DMSO aliquot Aliquot into single-use vials prep_stock->aliquot storage_neg_80 -80°C aliquot->storage_neg_80 Store aliquots storage_neg_20 -20°C aliquot->storage_neg_20 Store aliquots storage_rt Room Temperature (for accelerated study) aliquot->storage_rt Store aliquots hplc HPLC-UV Analysis (Monitor parent peak area) storage_neg_80->hplc storage_neg_20->hplc storage_rt->hplc nmr ¹H-NMR Analysis (Monitor characteristic signals) storage_rt->nmr quantify Quantify remaining This compound hplc->quantify identify Identify potential degradation products nmr->identify

Caption: Workflow for assessing the long-term stability of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (e.g., trace H₂O) cluster_acid Acidic Conditions bcn_pnb This compound bcn_oh endo-BCN-OH bcn_pnb->bcn_oh Cleavage of carbonate ester pnp p-Nitrophenol bcn_pnb->pnp Release of leaving group bcn_degraded Degraded BCN Ring (Hydrated/Oxidized Products) bcn_pnb->bcn_degraded Degradation of strained alkyne

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing endo-BCN-O-PNB Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endo-BCN-O-PNB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

A1: this compound is a chemical linker that contains a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne. It participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of "click chemistry" where the BCN group reacts specifically and efficiently with a molecule containing an azide (-N₃) group to form a stable triazole linkage. This reaction is "copper-free," making it suitable for use with sensitive biological molecules.[1][2]

Q2: What are the primary applications of this compound?

A2: this compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The BCN group allows for the precise and stable connection of the two active components of the PROTAC. It is also utilized in other bioconjugation applications, such as antibody-drug conjugate (ADC) development and protein labeling.

Q3: How should I store this compound?

A3: For long-term storage, this compound should be kept at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect it from moisture and light to prevent degradation.

Q4: What is the difference between endo- and exo-BCN isomers?

A4: BCN exists as two diastereomers: endo and exo. The endo isomer has been reported to have slightly higher reactivity in SPAAC reactions compared to the exo isomer. This difference in reactivity is attributed to reduced steric hindrance in the transition state of the endo isomer.

Troubleshooting Guide

Low or No Conjugation Yield

Issue: After performing the conjugation reaction, analysis (e.g., by SDS-PAGE, mass spectrometry, or chromatography) shows a low yield of the desired conjugate or no product at all.

Potential Cause Recommended Solution
Suboptimal Reaction Buffer The choice of buffer can significantly impact the reaction rate. While PBS is commonly used, studies have shown that HEPES buffer can lead to higher reaction rates for SPAAC.
Incorrect pH The pH of the reaction mixture influences the kinetics. For SPAAC reactions, a slightly alkaline pH of 7.5-8.5 is generally recommended to enhance the reaction rate.
Low Reaction Temperature While SPAAC reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly accelerate the reaction.
Insufficient Reaction Time SPAAC reactions can take time to reach completion. It is recommended to monitor the reaction over a period of 24-48 hours to ensure it has gone to completion.
Degraded Reactants This compound and the azide-containing molecule can degrade if not stored properly. Ensure they are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture and light. It is advisable to prepare fresh solutions of the reactants before each experiment.
Steric Hindrance The azide group on your biomolecule may be in a sterically hindered location, preventing efficient reaction with the BCN linker. If possible, consider engineering the azide at a more accessible site.
Low Reactant Concentrations The reaction rate is dependent on the concentration of both reactants. If feasible without causing solubility or aggregation issues, increase the concentration of one or both reactants.

Quantitative Data Summary

The efficiency of SPAAC reactions is influenced by several factors. The following table summarizes key parameters and their impact on reaction rates.

Parameter Condition Observed Effect on Reaction Rate Reference
Buffer HEPES (pH 7.5)Higher reaction rates compared to PBS.
PBS (pH 7.4)Lower reaction rates compared to HEPES.
pH 7.5 - 8.5Generally increased reaction rates.
Temperature 25°C or 37°CSignificantly increased reaction rates compared to 4°C.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein

  • This compound

  • Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO)

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Note: The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize the risk of protein denaturation.

    • Gently mix the reaction and incubate at room temperature (25°C) for 12-24 hours. For less stable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended to 48 hours or longer.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with any remaining this compound can be added. For example, a small molecule azide can be added in excess.

  • Purification:

    • Remove unreacted this compound and byproducts from the reaction mixture using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the purified conjugate to determine the conjugation efficiency and drug-to-antibody ratio (DAR) using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Azide-Modified Protein Solution (1-5 mg/mL in HEPES buffer) reaction Mix Protein and BCN (2-4 fold molar excess of BCN) Incubate at 25°C for 12-24h prep_protein->reaction prep_bcn Prepare this compound Stock Solution (10-50 mM in DMSO) prep_bcn->reaction purify Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purify analyze Analyze Conjugate (SDS-PAGE, Mass Spec, HPLC) purify->analyze troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reactants cluster_biomolecule Biomolecule start Low Conjugation Yield check_buffer Is the buffer optimal? (HEPES vs. PBS) start->check_buffer check_ph Is the pH correct? (7.5-8.5) start->check_ph check_temp Is the temperature adequate? (25°C or 37°C) start->check_temp check_degradation Are reactants fresh and stored correctly? start->check_degradation check_concentration Are concentrations sufficiently high? start->check_concentration check_sterics Is the azide group sterically hindered? start->check_sterics

References

Validation & Comparative

A Comparative Guide to the Reactivity of endo-BCN-O-PNB and exo-BCN-O-PNB for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and proteomics, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction stands out as a powerful tool for its bioorthogonality and efficiency. Bicyclononyne (BCN) derivatives are a prominent class of reagents for this reaction. This guide provides a detailed comparison of the reactivity of two diastereomeric forms of a BCN derivative, endo-BCN-O-PNB and exo-BCN-O-PNB, to aid researchers in selecting the optimal reagent for their specific applications, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]

Structural Differences and Reactivity Overview

The endo and exo isomers of BCN-O-PNB differ in the stereochemical orientation of the cyclopropane ring relative to the larger cyclooctyne ring. This structural variance can influence the steric accessibility of the alkyne for the incoming azide, thereby affecting the reaction kinetics.

The general consensus is that both isomers are highly reactive in SPAAC reactions, with some sources suggesting they have nearly the same reaction constants. However, the slight kinetic advantage of the endo isomer has led to its more frequent use in bioorthogonal reactions.

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of the parent compounds, endo-BCN and exo-BCN, with benzyl azide. This data serves as a valuable proxy for understanding the relative reactivity of their -O-PNB derivatives. It is important to note that the -O-PNB functional group may influence the electronic and steric properties of the BCN core, potentially leading to slight variations in reactivity.

ReactantAzide PartnerSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.29
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19

Experimental Protocols

To enable researchers to perform their own comparative studies, detailed protocols for determining the reaction kinetics of this compound and exo-BCN-O-PNB with an azide of interest are provided below. The two most common methods for monitoring SPAAC kinetics are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.

Kinetic Analysis using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.

Materials:

  • This compound

  • exo-BCN-O-PNB

  • Azide of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • Internal standard (e.g., mesitylene or 1,3,5-trioxane)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the BCN isomer, the azide, and the internal standard in the chosen deuterated solvent.

    • In an NMR tube, combine the azide solution and the internal standard solution.

  • Reaction Initiation and Monitoring:

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) before adding the BCN isomer.

    • Add a known volume of the BCN isomer stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Process the collected spectra.

    • For each time point, integrate a characteristic peak of a reactant (e.g., a proton signal on the BCN or azide) and a peak of the internal standard.

    • Normalize the reactant integral to the internal standard integral to determine the concentration of the reactant at each time point.

    • Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the initial concentration of the reactant in excess.

Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable when there is a distinct change in the UV-Vis absorbance spectrum upon the reaction of the alkyne and azide.

Materials:

  • This compound

  • exo-BCN-O-PNB

  • Azide of interest

  • Appropriate solvent (e.g., acetonitrile, water)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectral Scans:

    • Acquire the UV-Vis absorbance spectra of the BCN isomer, the azide, and the expected triazole product to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Kinetic Measurement:

    • Prepare stock solutions of the BCN isomer and the azide in the chosen solvent.

    • In a quartz cuvette, place the solution of the reactant that is not in excess.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Reaction Initiation and Monitoring:

    • Add the reactant in excess to the cuvette, mix quickly, and immediately start monitoring the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Fit the data to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the reactant in excess.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G Structural Comparison of endo- and exo-BCN-O-PNB cluster_endo This compound cluster_exo exo-BCN-O-PNB endo_img endo_img exo_img exo_img

Caption: Structural diagrams of this compound and exo-BCN-O-PNB.

G Experimental Workflow for Reactivity Comparison prep Prepare Stock Solutions (BCN Isomers, Azide, Internal Standard) nmr NMR Kinetic Assay prep->nmr uv_vis UV-Vis Kinetic Assay prep->uv_vis init_nmr Initiate Reaction in NMR Tube nmr->init_nmr init_uv Initiate Reaction in Cuvette uv_vis->init_uv acq_nmr Acquire Spectra over Time init_nmr->acq_nmr acq_uv Monitor Absorbance over Time init_uv->acq_uv analyze_nmr Integrate Peaks & Normalize acq_nmr->analyze_nmr analyze_uv Fit Absorbance Data acq_uv->analyze_uv calc_nmr Calculate k_obs and k₂ analyze_nmr->calc_nmr calc_uv Calculate k_obs and k₂ analyze_uv->calc_uv compare Compare Second-Order Rate Constants (k₂) calc_nmr->compare calc_uv->compare

Caption: General workflow for comparing the reactivity of BCN isomers.

References

A Head-to-Head Comparison of endo-BCN-O-PNB and DBCO for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the choice of chemical tools for linking biomolecules is critical to experimental success. Among the premier technologies for copper-free click chemistry, strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone for its high selectivity and biocompatibility. Within this class, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives are two of the most prominent reagents. This guide provides a comprehensive, data-driven comparison of endo-BCN-O-PNB and DBCO to inform the selection of the optimal reagent for your specific research and development needs.

At a Glance: Key Differences

FeatureThis compoundDBCO (Dibenzocyclooctyne)
Reactive Group Bicyclo[6.1.0]nonyne (BCN) and p-nitrophenyl carbonateDibenzocyclooctyne
Primary Reaction SPAAC with azides; Carbamate formation with primary aminesSPAAC with azides
Reactivity with Azides Generally lower than DBCO, but can be more efficient in certain contexts.[1][2][3]Generally higher than BCN due to greater ring strain.[1][4]
Stability More stable in the presence of thiols (e.g., glutathione) and reducing agents (e.g., TCEP).Less stable in the presence of thiols and some reducing agents.
Hydrophobicity Lower hydrophobicity.Higher hydrophobicity due to two benzene rings.
Size Smaller and more compact.Bulkier.

Performance Deep Dive: A Quantitative Comparison

The selection of a bioconjugation reagent is often a trade-off between reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. The following tables summarize key quantitative data to facilitate a direct comparison between endo-BCN and DBCO derivatives.

Table 1: Second-Order Rate Constants for SPAAC Reactions

The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of the cycloalkyne with an azide. Higher values indicate a faster reaction.

CyclooctyneAzide PartnerRate Constant (k₂, M⁻¹s⁻¹)Reference
BCNBenzyl azide~0.1 - 0.3
DBCOBenzyl azide~0.1 - 1.0
BCNAliphatic azidesLower than DBCO
DBCOAliphatic azidesGenerally higher than BCN

Note: Reaction rates can be influenced by the specific derivatives of BCN and DBCO used, as well as the steric and electronic properties of the azide.

Table 2: Stability in Biologically Relevant Conditions

The stability of the linker is crucial for ensuring the integrity of the bioconjugate during an experiment.

ReagentConditionHalf-lifeReference
BCNGlutathione (GSH)~6 hours
DBCOGlutathione (GSH)~71 minutes
BCNTCEP (reducing agent)Stable
DBCOTCEP (reducing agent)Unstable over 24 hours

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of bioconjugation reagents.

Protocol 1: General Procedure for Comparing SPAAC Reaction Kinetics via UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant by monitoring the change in absorbance of the cyclooctyne.

Materials:

  • DBCO- or BCN-containing molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the cyclooctyne and azide in the reaction buffer.

  • Determine the UV-Vis spectrum of the cyclooctyne to identify the wavelength of maximum absorbance (λ_max).

  • In a quartz cuvette, mix the cyclooctyne solution with the reaction buffer to a known final concentration.

  • Initiate the reaction by adding a known concentration of the azide solution (typically in large excess to ensure pseudo-first-order kinetics).

  • Immediately begin monitoring the decrease in absorbance at λ_max over time at a constant temperature.

  • Record data until the reaction is complete (absorbance is stable).

  • Calculate the observed rate constant (k_obs) by fitting the absorbance vs. time data to a single exponential decay model.

  • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Azide], where [Azide] is the concentration of the azide in excess.

Protocol 2: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the formation of a stable carbamate linkage.

Materials:

  • This compound

  • Biomolecule with an accessible primary amine (e.g., protein, peptide)

  • Amine-free buffer (e.g., PBS, HEPES, pH 7-9)

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the amine-containing biomolecule in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Add a 10-20 fold molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 20% to maintain protein stability.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purify the BCN-conjugated biomolecule from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired buffer.

  • The degree of labeling can be quantified using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled biomolecule with an azide-bearing fluorescent probe followed by spectrophotometric analysis.

Visualizing Workflows and Applications

Experimental Workflow for Comparing Bioconjugation Efficiency

G Comparative Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Azide-labeled Biomolecule C Incubate Biomolecule with BCN A->C D Incubate Biomolecule with DBCO A->D B Prepare BCN and DBCO Reagents B->C B->D E Purify Conjugates C->E D->E F Analyze Conjugation Efficiency (e.g., SDS-PAGE, Mass Spec, HPLC) E->F

Caption: Workflow for comparing BCN and DBCO conjugation efficiency.

Application in Studying GPCR Signaling

Bioorthogonal linkers are invaluable for elucidating complex biological processes such as G-protein coupled receptor (GPCR) signaling.

G Application in GPCR Signaling Studies cluster_0 Labeling cluster_1 Visualization cluster_2 Analysis A Metabolic Labeling of GPCR with Azide B Addition of BCN- or DBCO-Fluorophore A->B C Ligand Binding B->C D GPCR Internalization C->D E Downstream Signaling Events D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G

Caption: Using BCN/DBCO to study GPCR trafficking and signaling.

Conclusion: Making the Right Choice

The decision between this compound and DBCO is context-dependent and should be guided by the specific demands of the experiment.

Choose DBCO when:

  • Speed is paramount: For applications requiring rapid labeling, such as in vivo imaging or capturing transient interactions, the generally faster kinetics of DBCO are advantageous.

  • Steric hindrance is minimal: DBCO reacts efficiently with accessible primary and secondary azides.

Choose this compound when:

  • Stability is critical: In environments with high concentrations of thiols or reducing agents, the superior stability of the BCN moiety is a distinct advantage.

  • Hydrophobicity is a concern: The lower hydrophobicity of BCN can reduce non-specific binding and improve the solubility of the final conjugate.

  • Dual functionality is required: The p-nitrophenyl carbonate group allows for a two-step conjugation strategy, first by attaching the BCN moiety to an amine-containing molecule, followed by the SPAAC reaction with an azide.

By carefully considering the kinetic, stability, and physicochemical properties of each reagent in the context of the biological system under investigation, researchers can select the optimal tool to achieve their bioconjugation goals and advance their scientific discoveries.

References

A Comparative Guide to the Validation of endo-BCN-O-PNB Conjugation for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of endo-BCN-O-PNB mediated conjugation with other common bioconjugation techniques, supported by experimental data and detailed protocols.

endo-Bicyclo[6.1.0]nonyne (BCN) reagents are key players in the field of bioorthogonal chemistry, specifically in copper-free click chemistry, or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The this compound linker offers a robust method for attaching a variety of payloads, such as drugs or imaging agents, to azide-modified biomolecules. Its high stability and specific reactivity in complex biological media make it an attractive choice for applications like antibody-drug conjugate (ADC) and PROTAC synthesis.[1][2]

Performance Comparison of Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on factors such as desired reaction kinetics, stability of the resulting linkage, and the nature of the biomolecule. Here, we compare endo-BCN (as a representative of BCN reagents) with two other widely used cyclooctynes, DBCO (Dibenzocyclooctyne), and the traditional maleimide-thiol chemistry.

Featureendo-BCN (SPAAC)DBCO (SPAAC)Maleimide-Thiol
Reaction Mechanism Strain-Promoted Alkyne-Azide CycloadditionStrain-Promoted Alkyne-Azide CycloadditionMichael Addition
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) *~0.14 - 0.28[3][4]~0.3 - 1.0[4]Not applicable (different mechanism)
Reaction Efficiency High, quantitative conjugation achievableVery high, often considered faster than BCNHigh, but can be influenced by pH and reducing agents
Stoichiometry Control Excellent, allows for precise control of conjugation ratioExcellentCan result in heterogeneous products with multiple conjugations
Linkage Stability Highly stable triazole ringHighly stable triazole ringThioether bond can undergo retro-Michael addition (cleavage)
Bioorthogonality Excellent, azide and BCN are abioticExcellentGood, but potential for off-target reactions with other thiols

Note: Reaction rates are influenced by the specific azide, solvent, pH, and temperature.

Experimental Protocols

General Workflow for Biomolecule Conjugation and Validation

The following diagram outlines the general steps involved in conjugating a payload to a biomolecule using this compound and validating the final product.

G cluster_reaction Conjugation cluster_purification Purification A Azide-Modification of Biomolecule C SPAAC Reaction (e.g., PBS, RT, 1-18h) A->C B Payload with this compound B->C D Size Exclusion Chromatography (SEC) C->D E SDS-PAGE D->E F HPLC (HIC/RP) D->F G Mass Spectrometry D->G

General experimental workflow for bioconjugation and validation.
Detailed Protocol for Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating a payload to an azide-modified antibody.

1. Preparation of Azide-Modified Antibody:

  • Introduce azide groups onto the antibody surface. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or incorporating an azido-amino acid during protein expression.

  • Purify the azide-modified antibody using a desalting column to remove excess labeling reagent.

2. Conjugation Reaction:

  • Dissolve the this compound-functionalized payload in a compatible solvent like DMSO.

  • Add the BCN-payload to the azide-modified antibody solution at a desired molar ratio (e.g., 5-20 fold excess of the BCN-payload).

  • The reaction is typically performed in a phosphate-buffered saline (PBS) solution at a pH of 7.4.

  • Incubate the reaction mixture at room temperature for 1 to 18 hours. The reaction time can be optimized based on the specific biomolecule and payload.

3. Purification of the Conjugate:

  • Remove unreacted payload and other small molecules by size-exclusion chromatography (SEC).

4. Validation and Characterization:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the antibody-payload conjugate.

  • HPLC Analysis:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic payload increases the retention time of the antibody, allowing for the separation of species with different numbers of conjugated payloads.

    • Reversed-Phase HPLC (RP-HPLC): RP-HPLC can also be used to assess conjugation and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the precise mass of the conjugate and determine the exact number of payloads attached to the antibody.

Application in Targeted Cancer Therapy: HER2 Signaling Pathway

Antibody-drug conjugates (ADCs) are a prime application of this compound conjugation. For instance, an antibody targeting the HER2 receptor on breast cancer cells can be conjugated to a potent cytotoxic drug. Upon binding to the HER2 receptor, the ADC is internalized, and the drug is released, leading to targeted cell death.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization ADC HER2-Targeted ADC (endo-BCN linked) ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Apoptosis Apoptosis Payload->Apoptosis Internalization->Payload Payload Release

Targeted delivery of a cytotoxic payload via a HER2-ADC.

Conclusion

The validation of this compound conjugation to biomolecules demonstrates its utility as a reliable and efficient method for creating stable bioconjugates. While other methods like DBCO-mediated SPAAC may offer faster kinetics, endo-BCN provides a balance of reactivity, stability, and control, making it a valuable tool in the development of sophisticated biomolecular constructs for research and therapeutic applications. The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired reaction speed, the nature of the biomolecule and payload, and the required stability of the final conjugate.

References

A Comparative Guide to endo-BCN-O-PNB for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of live-cell imaging, the ability to specifically label and track biomolecules without perturbing their natural function is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, with strain-promoted alkyne-azide cycloaddition (SPAAC) being a leading strategy due to its high biocompatibility. This guide provides a comprehensive comparison of the performance of endo-bicyclo[6.1.0]nonyne-O-p-nitrophenyl carbonate (endo-BCN-O-PNB), a key reagent in SPAAC, against other common alternatives for live-cell imaging applications.

Performance Comparison of Bioorthogonal Probes

The selection of a bioorthogonal probe for live-cell imaging hinges on a balance of factors including reaction kinetics, biocompatibility, and the potential for steric hindrance. The following tables summarize the quantitative performance of endo-BCN and its alternatives.

Probe Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Key Features
endo-BCN 0.29[1]Slightly higher reactivity than its exo diastereomer.[1] Good balance of stability and reactivity.
exo-BCN 0.19[1]Commercially available and widely used.
DIBO Not explicitly found for benzyl azide, but BCN shows higher labeling efficiency in cells.[2]One of the most reactive cyclooctyne systems.[2]
DBCO 0.24Thermally stable with high specific reactivity towards azides.
CuAAC (Copper-Catalyzed) High (catalyst-dependent)Fast kinetics but requires a cytotoxic copper catalyst, limiting its use in long-term live-cell imaging.
Parameter endo-BCN-based SPAAC DBCO-based SPAAC CuAAC
Biocompatibility High (copper-free)High (copper-free)Moderate (copper toxicity is a concern)
Reaction Conditions Physiological (37°C, aqueous buffer)Physiological (37°C, aqueous buffer)Requires copper catalyst and ligands
Signal-to-Noise Ratio High; BCN has shown higher labeling efficiency than DIBO in live cells.HighVariable, can be affected by background from catalyst
Photostability Dependent on the conjugated fluorophore.Dependent on the conjugated fluorophore.Dependent on the conjugated fluorophore.
Cytotoxicity Generally low for SPAAC reagents.Generally low for SPAAC reagents.Potential for cytotoxicity due to copper catalyst.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key experiments involving this compound in live-cell imaging.

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescence Imaging

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using an endo-BCN-conjugated fluorophore via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • endo-BCN conjugated to a fluorophore of choice (e.g., BCN-Alexa Fluor 488)

  • Live-cell imaging medium

  • Fluorescence microscope with environmental chamber

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish suitable for microscopy to achieve 60-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium with the Ac₄ManNAz-containing medium and incubate for 24-48 hours under standard cell culture conditions.

  • Fluorescent Labeling:

    • Prepare a stock solution of the BCN-fluorophore conjugate in DMSO.

    • Wash the cells twice with pre-warmed PBS.

    • Dilute the BCN-fluorophore conjugate in serum-free medium to a final concentration of 5-10 µM.

    • Incubate the cells with the labeling medium for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Protocol 2: Cytotoxicity Assay

This assay determines the potential cytotoxic effects of this compound at concentrations used for imaging.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for imaging is 1-50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., staurosporine).

    • Replace the medium in the wells with the prepared solutions and incubate for a period relevant to the imaging experiment (e.g., 24-48 hours).

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the concentration at which this compound may exhibit cytotoxic effects.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

Live_Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_bioorthogonal_ligation Bioorthogonal Ligation (SPAAC) cluster_imaging Imaging Metabolic_Precursor Azide-Modified Precursor (e.g., Ac4ManNAz) Cells Live Cells Metabolic_Precursor->Cells Incubation Labeled_Cells Cells with Azide-Labeled Biomolecules Cells->Labeled_Cells Metabolic Incorporation Labeled_Cells_Input Azide-Labeled Cells BCN_Probe endo-BCN-Fluorophore Conjugate BCN_Probe->Labeled_Cells_Input Incubation Fluorescently_Labeled_Cells Fluorescently Labeled Live Cells Labeled_Cells_Input->Fluorescently_Labeled_Cells SPAAC Reaction Fluorescently_Labeled_Cells_Input Labeled Cells Microscopy Fluorescence Microscopy Imaging_Result Live-Cell Image Microscopy->Imaging_Result Fluorescently_Labeled_Cells_Input->Microscopy

Experimental workflow for live-cell imaging using SPAAC.

SPAAC_Mechanism Azide Biomolecule-Azide Transition_State Cycloaddition Transition State Azide->Transition_State BCN endo-BCN-Fluorophore BCN->Transition_State Triazole Stable Triazole Linkage (Labeled Biomolecule) Transition_State->Triazole Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Comparative Analysis of endo-BCN-O-PNB and Other Bioorthogonal Linkers for Stability in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the stability of the linker connecting the targeting moiety to the payload is of paramount importance. A linker must be sufficiently stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity and a diminished therapeutic window. However, it must also allow for efficient cleavage and payload release at the target site. This guide provides a detailed comparison of the stability of the endo-BCN-O-PNB linker and its resulting carbamate linkage with other commonly used bioorthogonal and cleavable linkers, supported by available experimental data.

The this compound linker is a popular reagent for copper-free click chemistry. The endo-bicyclo[6.1.0]nonyne (BCN) group reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), while the p-nitrophenyl (PNB) carbonate group is a reactive handle for conjugation to amine-containing molecules, forming a carbamate bond. The stability of the resulting BCN-carbamate linkage is a critical factor for its utility in drug development.

Comparative Stability of Linkers

The stability of a linker is often assessed by its half-life in plasma or serum, or by the percentage of intact conjugate remaining after a specific incubation period under physiological conditions. The following table summarizes available data on the stability of endo-BCN-derived linkers and other widely used alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeLinkageStability ProfileHalf-life / % RemainingExperimental ConditionsReference
endo-BCN CarbamateLess stable than BCN-amide in cellular environments. Not recommended for applications requiring prolonged incubation.Qualitative comparisonCultured cancer cell lines[1]
endo-BCN AmideMore robust and stable than BCN-carbamate.Qualitative comparisonCultured cancer cell lines[1]
BCN (general) ThioetherUnstable in the presence of glutathione (GSH). More stable than DBCO in the presence of TCEP.~6 hours (vs 71 min for DBCO) with GSHIn vitro with GSH[2]
BCN (general) N/ADegraded significantly in intracellular environments of specific cell lines.79% ± 1.8% degradation after 24hRAW264.7 macrophage-like cells[3][4]
DBCO TriazoleLess stable than BCN in the presence of thiols (GSH) and reducing agents (TCEP).71 minutes (vs ~6h for BCN) with GSHIn vitro with GSH
DBCO TriazoleModerately stable in intracellular environments.36% ± 0.8% degradation after 24hRAW264.7 macrophage-like cells
TCO DihydropyridazineSusceptible to isomerization to the inactive cis-cyclooctene (CCO) form, especially in the presence of thiols and serum proteins.Variable; 5 days in serum (one study)In serum
Val-Cit PeptideStable in human plasma but unstable in mouse plasma due to enzymatic cleavage.~230 hours (9.6 days) in cynomolgus monkey plasma; ~144 hours (6.0 days) in mouse plasma.In vivo plasma
Carbonate CarbonateGenerally considered labile.t½ = 36 hoursHuman plasma

Experimental Protocols

Accurate assessment of linker stability is crucial for the rational design of bioconjugates. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma/Serum Stability Assay using LC-MS

  • Objective: To determine the stability of a bioconjugate in plasma or serum by quantifying the amount of intact conjugate and/or released payload over time.

  • Materials:

    • Bioconjugate of interest (e.g., ADC)

    • Human, mouse, or other species-specific plasma/serum (fresh or frozen)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Affinity capture beads (e.g., Protein A/G for antibodies)

    • Organic solvent (e.g., acetonitrile) for protein precipitation

    • LC-MS system

  • Procedure:

    • Thaw plasma/serum at 37°C.

    • Incubate the bioconjugate in the plasma/serum at a specific concentration (e.g., 1 mg/mL) at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the mixture.

    • To measure intact conjugate:

      • Capture the bioconjugate from the plasma aliquot using affinity capture beads.

      • Wash the beads to remove unbound plasma proteins.

      • Elute the bioconjugate from the beads.

      • Analyze the eluted sample by LC-MS to determine the concentration of the intact bioconjugate. A decrease in concentration over time indicates instability.

    • To measure released payload:

      • Precipitate proteins from the plasma aliquot by adding an organic solvent.

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant containing the small molecule payload.

      • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. An increase in concentration over time indicates linker cleavage.

Protocol 2: Intracellular Stability Assay using Flow Cytometry

  • Objective: To assess the stability of a linker within the intracellular environment of specific cell lines.

  • Materials:

    • Fluorescently labeled beads or molecules conjugated with the linker of interest.

    • Cell line of interest (e.g., RAW264.7 macrophages).

    • Cell culture medium.

    • Bioorthogonal reaction partner with a fluorescent tag (e.g., azide-fluorophore for a BCN-linker).

    • Flow cytometer.

  • Procedure:

    • Incubate the linker-conjugated fluorescent beads with the cells in culture medium to allow for phagocytosis/internalization.

    • At various time points (e.g., 0, 4, 8, 24 hours), harvest the cells.

    • Wash the cells to remove any non-internalized beads.

    • Incubate the cells with the fluorescently tagged bioorthogonal reaction partner. This will label any intact linkers on the internalized beads.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity of the tag from the bioorthogonal reaction.

    • A decrease in this fluorescence signal over time indicates degradation of the linker within the intracellular environment.

Visualizing Experimental Workflows and Linker Reactions

Experimental Workflow for In Vitro Plasma Stability

G cluster_0 Sample Preparation cluster_1 Intact Conjugate Analysis cluster_2 Released Payload Analysis A Incubate Bioconjugate in Plasma at 37°C B Aliquot at Time Points (0, 1, 6, 24h...) A->B C Affinity Capture (e.g., Protein A) B->C F Protein Precipitation (Acetonitrile) B->F D Wash and Elute C->D E LC-MS Analysis D->E G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) A This compound C BCN-Carbamate-Payload A->C B Payload-NH2 B->C E Final Bioconjugate (Triazole Linkage) C->E D Targeting-Molecule-N3 D->E

References

A Head-to-Head Comparison: Endo-BCN-O-PNB for Catalyst-Free Bioconjugation vs. Copper-Catalyzed Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the success of their experiments, from the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the labeling of biomolecules for imaging and diagnostics. This guide provides an in-depth, objective comparison of endo-BCN-O-PNB, a key reagent in strain-promoted azide-alkyne cycloaddition (SPAAC), and traditional copper-catalyzed linkers used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The primary advantage of this compound lies in its ability to participate in bioorthogonal, copper-free "click chemistry".[1][2] This eliminates the inherent cytotoxicity associated with copper catalysts, making it an ideal choice for applications in living systems.[3][4] Conversely, copper-catalyzed linkers, while highly efficient and widely used, are limited in in vivo applications due to the toxicity of the copper(I) catalyst.[4]

This comparison guide will delve into the quantitative performance of these two linker technologies, supported by experimental data and detailed protocols, to provide a comprehensive resource for selecting the optimal ligation strategy.

Quantitative Performance: A Side-by-Side Look

The decision between this compound and copper-catalyzed linkers often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics - Second-Order Rate Constants

Linker TypeReactionReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCN SPAACendo-BCN + Benzyl AzideCD₃CN/D₂O (1:2)Room Temperature0.29
endo-BCN SPAACendo-BCN + Benzyl AzideDMSO370.15
Copper-Catalyzed CuAACTerminal Alkyne + AzideVariousRoom Temperature1 - 100
Copper-Catalyzed CuAACTerminal Alkyne + AzideVariousRoom Temperature10 - 10,000

Note: The reaction rates for CuAAC are highly dependent on the specific alkyne, azide, copper source, and ligand used.

Table 2: Biocompatibility - Cytotoxicity

Linker SystemCell LineAssayEndpointResult
SPAAC (endo-BCN) General-BiocompatibilityHigh, due to the absence of a copper catalyst.
CuAAC VariousVariousCytotoxicityCopper catalyst is cytotoxic, limiting in vivo applications.
CuAAC with Ligands OVCAR5Cell Viability% Viability~75% viability after 10 min reaction with a CPP-tethered Cu(I) ligand.

Note: The cytotoxicity of CuAAC can be mitigated to some extent by using copper-chelating ligands, but the potential for toxicity remains a concern for in vivo applications.

Reaction Mechanisms and Experimental Workflows

To further understand the practical differences between these two ligation strategies, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

Reaction_Mechanisms cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) endo_BCN This compound (Strained Alkyne) Transition_State_SPAAC [3+2] Cycloaddition Transition State endo_BCN->Transition_State_SPAAC Azide_SPAAC Azide-containing Molecule Azide_SPAAC->Transition_State_SPAAC Triazole_SPAAC Stable Triazole Linkage Transition_State_SPAAC->Triazole_SPAAC Spontaneous Terminal_Alkyne Terminal Alkyne Linker Cu_Catalyst Copper(I) Catalyst Terminal_Alkyne->Cu_Catalyst Azide_CuAAC Azide-containing Molecule Azide_CuAAC->Cu_Catalyst Triazole_CuAAC Stable 1,4-disubstituted Triazole Linkage Cu_Catalyst->Triazole_CuAAC Catalyzed

Figure 1: Reaction mechanisms of SPAAC and CuAAC.

Experimental_Workflows cluster_SPAAC_Workflow SPAAC Workflow (this compound) cluster_CuAAC_Workflow CuAAC Workflow (Copper-Catalyzed) Start_SPAAC Start Prepare_Reactants_SPAAC Prepare Solutions of This compound and Azide Start_SPAAC->Prepare_Reactants_SPAAC Mix_Reactants_SPAAC Mix Reactants in Biocompatible Buffer Prepare_Reactants_SPAAC->Mix_Reactants_SPAAC Incubate_SPAAC Incubate at Room Temperature or 37°C Mix_Reactants_SPAAC->Incubate_SPAAC Purify_SPAAC Purify Conjugate (e.g., SEC, Dialysis) Incubate_SPAAC->Purify_SPAAC End_SPAAC End Purify_SPAAC->End_SPAAC Start_CuAAC Start Prepare_Reactants_CuAAC Prepare Solutions of Alkyne, Azide, Copper Source, Ligand, and Reducing Agent Start_CuAAC->Prepare_Reactants_CuAAC Mix_Reactants_CuAAC Combine Reactants (Order of addition can be critical) Prepare_Reactants_CuAAC->Mix_Reactants_CuAAC Incubate_CuAAC Incubate at Room Temperature Mix_Reactants_CuAAC->Incubate_CuAAC Quench_CuAAC Quench Reaction and/or Remove Copper Incubate_CuAAC->Quench_CuAAC Purify_CuAAC Purify Conjugate Quench_CuAAC->Purify_CuAAC End_CuAAC End Purify_CuAAC->End_CuAAC

Figure 2: Generalized experimental workflows for SPAAC and CuAAC.

Detailed Experimental Protocols

For reproducible and reliable results, detailed experimental protocols are essential. The following are representative protocols for determining reaction kinetics and assessing cytotoxicity.

Protocol 1: Determination of Second-Order Rate Constant for SPAAC by ¹H NMR

This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR spectroscopy.

Materials:

  • This compound or other BCN derivative

  • Benzyl azide or other azide-containing molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the BCN derivative (e.g., 5 mM) and the internal standard in the deuterated solvent.

  • Reaction Initiation: Add a known concentration of the azide (e.g., 2-12 equivalents) to the NMR tube.

  • Time-Course Monitoring: Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25°C). Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Determine the concentrations of the reactants by integrating their respective signals relative to the internal standard.

  • Rate Constant Calculation: Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time. The slope of the resulting line is proportional to the second-order rate constant (k₂). Alternatively, use the appropriate integrated rate law equations for a second-order reaction to calculate k₂.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of the complete reaction components for both SPAAC and CuAAC.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Terminal alkyne

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of Treatment Solutions:

    • SPAAC Group: Prepare serial dilutions of this compound and the azide in complete cell culture medium.

    • CuAAC Group: Prepare serial dilutions of the terminal alkyne, azide, CuSO₄, sodium ascorbate, and ligand in complete cell culture medium.

    • Controls: Include wells with medium only (negative control), cells with medium only (untreated control), and vehicle controls (medium with the same concentration of solvents used for the linkers).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using a solubilizing solution that requires medium removal, carefully aspirate the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the concentration of the linker components to determine the IC₅₀ value.

Conclusion: Making the Right Choice

Both this compound for SPAAC and copper-catalyzed linkers for CuAAC are powerful tools for bioconjugation. The choice between them is a strategic one, balancing the need for reaction speed and efficiency with the critical requirement of biocompatibility.

  • This compound (SPAAC) is the superior choice for applications involving living cells or in vivo studies where copper-induced toxicity is a major concern. While the reaction kinetics are generally slower than CuAAC, the bioorthogonality of SPAAC is indispensable for maintaining the integrity of biological systems.

  • Copper-catalyzed linkers (CuAAC) remain an excellent option for in vitro applications where high reaction speed and efficiency are paramount, and the copper catalyst can be effectively removed from the final product. The versatility and robustness of CuAAC make it a workhorse for the synthesis of a wide range of bioconjugates.

By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate linker technology to advance their research and development goals.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of endo-BCN-O-PNB, a key reagent in PROTAC development, ensuring laboratory safety and environmental compliance.

For researchers and scientists engaged in drug development, the proper management of chemical reagents is paramount. This guide provides detailed procedures for the safe disposal of this compound, a widely used PROTAC linker. Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.

Core Principles for Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain. The recommended primary method of disposal is incineration by a licensed hazardous waste management facility.

Key principles for managing this compound waste include:

  • Waste Minimization: Procure and use only the amount of the chemical necessary for your experimental needs to reduce waste generation.

  • Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent unintended chemical reactions.

**Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Solid Waste:

    • Items: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Items: Encompasses unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a compatible, shatter-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) equipped with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name and the approximate concentration of this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Chemical Inactivation (Optional, for experienced personnel):

For laboratories equipped and authorized to perform chemical degradation, the following methods can be considered to inactivate this compound before collection by a waste disposal service. These procedures should be performed in a certified chemical fume hood with appropriate PPE.

  • Base Hydrolysis of the p-Nitrophenyl Carbonate Group: The p-nitrophenyl carbonate functional group is susceptible to hydrolysis under basic conditions.[1][2]

    • In a suitable container within a chemical fume hood, dilute the this compound waste solution with a compatible solvent if necessary.

    • Slowly add a 1 M solution of a strong base, such as sodium hydroxide (NaOH), while stirring, until the pH of the solution is greater than 12.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • Carefully neutralize the solution with a 1 M acid solution (e.g., HCl) to a pH between 6 and 8.

    • This neutralized solution must still be collected and disposed of as hazardous waste.

3. Storage and Pickup:

  • Storage: Securely seal and label all waste containers. Store them in your laboratory's designated Satellite Accumulation Area (SAA) away from incompatible materials until they are ready for collection.

  • Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures regarding waste manifests and transportation.

Decontamination:

All non-disposable equipment, including glassware and surfaces, must be thoroughly decontaminated after handling this compound. A standard procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water. All materials used for decontamination, such as wipes and the initial solvent rinse, must be disposed of as solid and liquid hazardous waste, respectively.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1263166-91-1
Molecular Formula C₁₇H₁₇NO₅
Molecular Weight 315.32 g/mol
Appearance (Not specified in search results)
Storage Store at -20°C, protected from light.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step workflow for the safe disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_treatment Optional In-Lab Treatment cluster_disposal Final Disposal A Solid Waste (Gloves, Tips, Vials) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Solutions, Rinsate) D Labeled Liquid Hazardous Waste Container B->D F Store in Satellite Accumulation Area (SAA) C->F E Chemical Inactivation (e.g., Base Hydrolysis) D->E If applicable E->F G Arrange Pickup by Licensed Waste Disposal F->G H Incineration G->H

Caption: Step-by-step workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling endo-BCN-O-PNB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of endo-BCN-O-PNB, a reactive, alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a secure laboratory environment.

Compound Overview:

This compound is a valuable tool in drug discovery, functioning as a click chemistry reagent for the synthesis of PROTACs.[1][2][3] Its high reactivity, attributed to the bicyclononyne (BCN) group, allows for efficient conjugation with molecules containing azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] While specific hazard data is limited, the compound's functional groups suggest it may be irritating and potentially harmful if inhaled, ingested, or absorbed through the skin. The presence of a nitro group also suggests a potential for mild explosivity under certain conditions. Therefore, it must be handled with a high degree of caution.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble-gloving with disposable nitrile gloves is required. The outer glove must be changed immediately upon contamination. For tasks with a higher risk of splashes, consider using thicker, chemical-resistant gloves. Always inspect gloves for tears before use.
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with the compound. In situations with a splash hazard, such as preparing solutions, chemical splash goggles must be worn.
Face ShieldA face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of hazardous liquids.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.
Respiratory Protection RespiratorAll handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational and Disposal Plans

A strict operational workflow is critical to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Before handling, ensure you have read and understood all available safety information.

  • All manipulations of the solid compound and concentrated solutions must occur within a certified and properly functioning chemical fume hood.

  • Perform all weighing and handling of the solid compound within the chemical fume hood.

  • Use appropriate, dedicated tools (e.g., spatulas, weighing paper) to handle the solid.

2. Solution Preparation and Handling:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When preparing solutions, adding the solvent to the solid should be done slowly and carefully to avoid splashes.

  • Keep containers with this compound well-sealed and stored in a designated, labeled secondary container in a secure and appropriate location. Recommended storage for the compound in solvent is at -80°C for up to six months.

3. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal as hazardous waste.

  • For larger spills, or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

4. Disposal:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Function prep_ppe->prep_hood Proceed once verified weigh Weigh Solid this compound prep_hood->weigh reconstitute Prepare Solution weigh->reconstitute handle_solution Handle/Transfer Solution reconstitute->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste As hazardous waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.